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  • Product: Ethyl DL-leucinate hydrochloride
  • CAS: 23420-04-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Technical Guide: Ethyl DL-Leucinate Hydrochloride

Executive Summary Ethyl DL-leucinate hydrochloride (CAS 23420-04-4) is the ethyl ester derivative of the racemic amino acid DL-leucine, stabilized as a hydrochloride salt.[1] It serves as a critical intermediate in pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl DL-leucinate hydrochloride (CAS 23420-04-4) is the ethyl ester derivative of the racemic amino acid DL-leucine, stabilized as a hydrochloride salt.[1] It serves as a critical intermediate in peptide synthesis, acting as a C-terminal protecting group, and is utilized in medicinal chemistry to modulate the lipophilicity of leucine-based prodrugs.

This guide provides a rigorous technical analysis of its physicochemical properties, distinct from its enantiopure L-isomer, and details validated protocols for its synthesis, purification, and handling.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

Unlike the naturally occurring L-isomer, Ethyl DL-leucinate hydrochloride is a racemic mixture containing equimolar amounts of the (R)- and (S)-enantiomers. This distinction is critical in chiral resolution studies and crystallographic applications where symmetry affects solid-state properties.

ParameterTechnical Detail
Chemical Name Ethyl DL-leucinate hydrochloride
IUPAC Name Ethyl 2-amino-4-methylpentanoate hydrochloride
CAS Number 23420-04-4 (DL-form); Note: 2743-40-0 refers to the L-form
Molecular Formula C

H

NO

[2][3][4][5][6] · HCl
Molecular Weight 195.69 g/mol
SMILES CCOC(=O)C(N)CC(C)C.Cl
Stereochemistry Racemic (1:1 mixture of R and S)
Structural Diagram

The molecule consists of a hydrophobic isobutyl side chain and an ethyl ester group, which significantly increases lipophilicity compared to the free amino acid. The amine exists as a protonated ammonium salt (


), conferring water solubility.

Part 2: Thermodynamic & Solid-State Properties

Melting Point & Crystallinity

A key differentiator between the racemate and the pure enantiomer is the melting point depression observed in the DL-form.

  • Melting Point (DL-HCl): 106 – 110 °C [1]

  • Melting Point (L-HCl): 134 – 136 °C [2]

  • Appearance: White to off-white crystalline powder.

  • Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis over extended periods.

Solubility Profile

The hydrochloride salt exhibits amphiphilic behavior: the ionic ammonium headgroup drives water solubility, while the aliphatic chain allows solubility in polar organic solvents.

SolventSolubilityMechanistic Insight
Water High (>50 mg/mL)Solvation of the ionic

and

lattice.
Ethanol SolubleFavorable interaction with the ethyl ester tail.
DMSO SolubleHigh dielectric constant stabilizes the salt.
Diethyl Ether InsolubleUsed as an anti-solvent for recrystallization.
Hexane InsolubleLack of polarity prevents lattice disruption.

Part 3: Solution Chemistry & Reactivity

Acid Dissociation Constant (pKa)

Esterification of the carboxyl group removes its negative charge, which inductively withdraws electron density from the adjacent ammonium group. This makes the ammonium proton more acidic (easier to lose) compared to the free zwitterionic amino acid.

  • pKa (Ammonium group): ~7.6 (Estimated based on general

    
    -amino esters) [3].
    
  • Comparison: Free Leucine pKa

    
     9.6.
    
  • Implication: Ethyl leucinate is a weaker base than leucine. At physiological pH (7.4), a significant fraction exists as the free base, facilitating membrane permeation.

Partition Coefficient (LogP)
  • LogP (Free Base): ~1.8 (Calculated).

  • Context: Significantly more lipophilic than free Leucine (LogP = -1.52). This property is exploited in prodrug design to enhance passive diffusion across biological membranes before enzymatic hydrolysis releases the active amino acid.

Hydrolysis Kinetics

The ethyl ester linkage is susceptible to hydrolysis, a reaction governed by pH and temperature.

  • Acidic Conditions (pH < 4): Highly Stable. The protonated ammonium group repels hydronium ions, protecting the carbonyl carbon from nucleophilic attack.

  • Basic Conditions (pH > 8): Labile. Hydroxide ions rapidly attack the ester carbonyl, leading to irreversible hydrolysis into leucine and ethanol.

  • Enzymatic: Rapidly hydrolyzed by esterases (e.g., carboxylesterases) in vivo.

Hydrolysis cluster_conditions Stability Profile Ester Ethyl DL-Leucinate (Ester) TS Tetrahedral Intermediate Ester->TS + OH- (Base) or Esterase Products DL-Leucine + Ethanol TS->Products Collapse Acid Acidic pH: Stable Base Basic pH: Rapid Hydrolysis

Figure 1: Hydrolysis pathway of Ethyl DL-leucinate. Stability is maintained in acidic environments, while basic conditions or esterases trigger rapid cleavage.

Part 4: Synthesis & Purification Protocol

Reaction Mechanism: Fischer Esterification

The synthesis utilizes acid-catalyzed esterification. Thionyl chloride (


) is preferred over gaseous HCl for its ability to scavenge water (producing 

), driving the equilibrium toward the ester.
Experimental Protocol (Bench Scale)

Reagents:

  • DL-Leucine (10 g, 76 mmol)

  • Absolute Ethanol (100 mL)

  • Thionyl Chloride (6.0 mL, 83 mmol)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ). Place in an ice bath (
    
    
    
    ).
  • Addition: Add absolute ethanol. Slowly add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction releases HCl and SO

    
     gas.
    
  • Solubilization: Add DL-Leucine in portions to the cold mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution should become clear.
    
  • Concentration: Cool to room temperature. Evaporate the solvent under reduced pressure (Rotary Evaporator) to obtain a viscous oil or semi-solid.

  • Recrystallization (Purification):

    • Dissolve the residue in a minimum volume of warm absolute ethanol (~10-15 mL).

    • Add cold Diethyl Ether (~100 mL) slowly with stirring until turbidity persists.

    • Store at

      
       overnight to crystallize.
      
  • Isolation: Filter the white crystals, wash with cold ether, and dry in a vacuum desiccator.

Synthesis Start DL-Leucine + EtOH Activation Add SOCl2 (0°C) In situ HCl generation Start->Activation Reflux Reflux (80°C, 6h) Fischer Esterification Activation->Reflux Evap Rotary Evaporation Remove solvent/SO2 Reflux->Evap Cryst Recrystallization (EtOH / Et2O) Evap->Cryst Final Ethyl DL-Leucinate HCl (White Crystals) Cryst->Final

Figure 2: Synthesis workflow via Thionyl Chloride mediated esterification.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

Proton NMR ( H NMR, 300 MHz, DMSO-d )
  • 
     8.6 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     4.2 ppm (q, 2H):  Ethyl ester methylene (
    
    
    
    ).
  • 
     3.9 ppm (m, 1H): 
    
    
    
    -proton (
    
    
    ).
  • 
     1.7 ppm (m, 1H): 
    
    
    
    -proton (methine of isobutyl).
  • 
     1.6 ppm (t, 2H): 
    
    
    
    -protons.
  • 
     1.2 ppm (t, 3H):  Ethyl ester methyl (
    
    
    
    ).
  • 
     0.9 ppm (d, 6H):  Leucine methyl groups (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 1735 – 1750 cm

    
    :  Strong C=O stretch (Ester carbonyl).
    
  • 2600 – 3100 cm

    
    :  Broad Ammonium N-H stretch (characteristic of amine salts).
    
  • 1200 cm

    
    :  C-O-C stretch.
    

Part 6: Handling & Safety

  • Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Desiccation is recommended to prevent hydrolysis.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh; stock solutions in DMSO are stable at -20 °C for 1 month [4].

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle with gloves and safety goggles.

References

  • Thermo Fisher Scientific. (2025). L-Leucine ethyl ester hydrochloride, 97%. Retrieved from [Link]

  • University of Calgary. (2025). Amino Acid pKa Values and Isoelectric Points. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of Ethyl DL-leucinate HCl

Molecular Characterization, Synthesis Protocols, and Application in Drug Development Executive Summary Ethyl DL-leucinate hydrochloride is the ethyl ester derivative of the racemic amino acid DL-leucine, stabilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Protocols, and Application in Drug Development

Executive Summary

Ethyl DL-leucinate hydrochloride is the ethyl ester derivative of the racemic amino acid DL-leucine, stabilized as a hydrochloride salt. In drug development and organic synthesis, it serves as a critical C-terminal protected intermediate. By masking the carboxylic acid functionality, it prevents side reactions (such as polymerization) during peptide coupling and facilitates the synthesis of leucine-based peptidomimetics and prodrugs.

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, a validated synthesis workflow using thionyl chloride, and analytical standards for quality assurance.

Physicochemical Characterization

The hydrochloride salt form is preferred in pharmaceutical applications due to its enhanced stability and crystallinity compared to the free base liquid ester.

Core Identity Table
ParameterSpecification
Chemical Name Ethyl DL-leucinate hydrochloride
Synonyms DL-Leucine ethyl ester HCl; Ethyl 2-amino-4-methylpentanoate hydrochloride
CAS Number 23420-04-4 (DL-form); 2743-40-0 (L-form reference)
Molecular Formula

(or

)
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, ethanol, methanol; sparingly soluble in ether
Hygroscopicity Moderate to High (Requires desiccation)
Stereochemical Note

As a racemic mixture (DL), this compound contains equal amounts of the (S)-leucine and (R)-leucine ethyl esters. Unlike the L-isomer, Ethyl DL-leucinate HCl exhibits zero optical rotation (


). Researchers must verify they are using the correct stereoisomer; the DL-form is typically used for non-stereospecific structure-activity relationship (SAR) studies or as a resolution standard.

Synthesis & Reaction Mechanism[3]

The most robust laboratory-scale synthesis involves the Fischer Esterification of DL-leucine with ethanol. While varying acid catalysts can be used, Thionyl Chloride (


)  is the superior reagent for this application.
Why Thionyl Chloride?
  • In-Situ Acid Generation:

    
     reacts with ethanol to generate anhydrous HCl gas directly in the solution, avoiding the hazards of handling compressed HCl cylinders.
    
  • Water Scavenging: The reaction of

    
     consumes trace water, driving the equilibrium-limited esterification toward the product (Le Chatelier’s principle).
    
    • Reaction:

      
      
      
Validated Experimental Protocol

Reagents:

  • DL-Leucine (Solid)[1]

  • Absolute Ethanol (Solvent/Reagent)[2]

  • Thionyl Chloride (

    
    ) - Handle in Fume Hood
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl2), and an addition funnel. Flush with

    
    .
    
  • Chilling: Charge the flask with Absolute Ethanol (10-15 mL per gram of Leucine). Cool to

    
     in an ice bath.
    
  • Activation: Add Thionyl Chloride (1.2 equivalents) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Addition: Add DL-Leucine (1.0 equivalent) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. The solution should become clear as the amino acid dissolves and reacts.
    
  • Isolation:

    • Cool to room temperature.[3][4]

    • Concentrate in vacuo (Rotary Evaporator) to remove excess ethanol and HCl.

    • Trituration: Add cold diethyl ether to the oily residue to induce crystallization.

    • Filtration: Collect the white precipitate via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: DL-Leucine + Ethanol Activation Activation: Add SOCl2 at 0°C (Generates Anhydrous HCl) Reagents->Activation Chill Reflux Reaction: Reflux at 78°C (4h) Fischer Esterification Activation->Reflux Heat Workup Workup: Evaporate Solvent Triturate with Ether Reflux->Workup Cool & Conc. Product Final Product: Ethyl DL-Leucinate HCl (Crystalline Solid) Workup->Product Filter

Figure 1: Step-by-step synthesis workflow using the Thionyl Chloride method for in-situ acid generation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) Profile

Solvent:


 or 

. The spectrum should show distinct signals for the ethyl ester group and the leucine side chain.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
0.90 - 0.95 Doublet (d)6HTerminal Methyls (Leucine side chain)
1.25 Triplet (t)3HEthyl Ester Methyl (

)
1.60 - 1.80 Multiplet (m)3H

protons (Leucine side chain)
3.90 - 4.00 Triplet/Multiplet1H

-proton (

)
4.20 Quartet (q)2HEthyl Ester Methylene (

)
8.50 - 8.80 Broad Singlet3HAmmonium protons (

) Visible in DMSO
Mass Spectrometry (ESI-MS)[3]
  • Expected Peak: m/z = 160.13

    
     (Corresponds to the free base cation 
    
    
    
    ).
  • Note: The HCl salt counterion (

    
    ) is not observed in positive mode ESI.
    

Applications in Drug Development[8][9]

Ethyl DL-leucinate HCl is primarily utilized as a C-terminal protected building block .

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the carboxylic acid of leucine must be blocked to prevent it from reacting with the amine of another amino acid.

  • Mechanism: The ethyl group renders the C-terminus inert, forcing the coupling reaction to occur only at the N-terminus of the leucine derivative.

  • Deprotection: After peptide assembly, the ethyl group is removed via alkaline hydrolysis (saponification) using LiOH or NaOH.

Prodrug Formulation

Esterification of amino acids increases lipophilicity. Ethyl DL-leucinate can serve as a prodrug scaffold, improving the bioavailability of leucine-related therapeutics across the blood-brain barrier or gastrointestinal tract. Once absorbed, endogenous esterases cleave the ethyl group to release the active amino acid.

Peptide Coupling Logic Diagram

PeptideLogic Start Target: Synthesize Dipeptide (X-Leu-OH) Step1 Protection: Leucine -> Ethyl DL-Leucinate HCl (Blocks C-Terminus) Start->Step1 Step2 Coupling: React with N-protected Amino Acid (PG-X-OH) Activator: EDC/HOBt Step1->Step2 Step3 Intermediate: PG-X-Leu-OEt (Fully Protected) Step2->Step3 Step4 Deprotection: 1. Remove PG (N-term) 2. Hydrolyze Ester (C-term) Step3->Step4 End Final Peptide: X-Leu-OH Step4->End

Figure 2: Strategic role of Ethyl DL-leucinate HCl in controlling regioselectivity during peptide synthesis.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; moisture absorption can lead to hydrolysis of the ester bond, reverting it to Leucine and Ethanol.

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the ester is susceptible to hydrolysis at extreme pH levels.

References

  • PubChem. (n.d.).[5] L-Leucine ethyl ester hydrochloride (Compound Summary).[5][1][6] National Library of Medicine. Retrieved from [Link](Note: Reference for physicochemical constants of the L-isomer, applicable to DL).

  • Organic Syntheses. (1943). Esterification of Amino Acids via Thionyl Chloride.[7] Organic Syntheses, Coll. Vol. 2, p. 278. Retrieved from [Link](Foundational protocol for amino acid esterification).

Sources

Foundational

Structural Characterization of Racemic Leucine Ethyl Ester: A Technical Guide

Executive Summary The precise structural characterization of amino acid derivatives is a cornerstone of peptide synthesis and peptidomimetic drug development. Leucine Ethyl Ester Hydrochloride (Leu-OEt[1][2][3]·HCl) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of amino acid derivatives is a cornerstone of peptide synthesis and peptidomimetic drug development. Leucine Ethyl Ester Hydrochloride (Leu-OEt[1][2][3]·HCl) is a critical intermediate, serving as a hydrophobic building block. While the L-enantiomer is ubiquitous in biological systems, the racemic mixture (DL-Leu-OEt·HCl) finds specific utility in mechanistic studies, toxicology, and the synthesis of non-natural peptide analogues.

This guide provides an authoritative workflow for the structural validation of racemic Leucine Ethyl Ester. Unlike standard certificates of analysis, this document focuses on the causality of analytical signals—explaining why a specific peak appears and how to use it to validate the racemic nature of the compound against its pure enantiomers.

Chemical Identity & Physical Properties[1][4][5][6][7][8][9]

Before instrumental analysis, the fundamental chemical identity must be established. The distinction between the enantiopure (L-) and racemic (DL-) forms is critical, as they share identical scalar physical properties (NMR, IR, MS) in achiral environments but diverge in crystallographic and chiral properties.

Table 1: Comparative Identity Data
PropertyDL-Leucine Ethyl Ester HCl (Racemate)L-Leucine Ethyl Ester HCl (Enantiomer)
CAS Number 21691-53-2 2743-40-0
Molecular Formula


Molecular Weight 195.69 g/mol 195.69 g/mol
Stereochemistry 1:1 mixture of R and SPure S-isomer
Optical Rotation


(c=2, EtOH)
Melting Point Distinct (often higher/sharper if racemic compound)134 – 138 °C

Synthesis & Impurity Profiling

Understanding the synthesis is essential for anticipating impurities. Leu-OEt is typically produced via the Fischer Esterification of Leucine with ethanol in the presence of anhydrous HCl (gas) or thionyl chloride.

Impurity Logic
  • Unreacted Leucine: Results from incomplete esterification. Detectable via TLC (ninhydrin) or LC-MS (m/z 132).

  • Leucine Di-peptides: Can form if temperature control is poor, leading to amide bond formation.

  • Solvent Traps: Ethanol or HCl trapped in the lattice.

SynthesisFlow Leu DL-Leucine (Zwitterion) Inter Intermediate Acyl Chloride/Protonated Leu->Inter Activation Reagents EtOH + SOCl2 (or HCl gas) Reagents->Inter Product DL-Leu-OEt · HCl (Target) Inter->Product Esterification (- H2O/SO2) Impurity1 Impurity: Free Leucine Inter->Impurity1 Hydrolysis (Wet conditions) Impurity2 Impurity: Leucine Dipeptide Inter->Impurity2 Dimerization (High Temp)

Figure 1: Synthesis pathway and potential impurity origins in the production of Leucine Ethyl Ester.

Spectroscopic Characterization (The Fingerprint)

In an achiral environment (standard NMR solvents), the racemate and the L-isomer are indistinguishable. The following data serves to confirm the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred over CDCl

for the hydrochloride salt to ensure complete solubility and sharp peaks for the ammonium protons.

Protocol:

  • Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H NMR (min 16 scans) and 
    
    
    
    C NMR (min 256 scans).
  • Validation Check: Ensure the integration ratio of the ethyl group (CH

    
     q : CH
    
    
    
    t) is exactly 2:3.
Table 2:

H NMR Assignment (500 MHz, DMSO-

)
PositionChemical Shift (

ppm)
MultiplicityIntegralStructural Insight

8.60 – 8.80Broad Singlet3HAmmonium salt protons (exchangeable).

-CH
3.90 – 4.00Triplet (broad)1HChiral center proton. Deshielded by ester and amine.
Ester

4.10 – 4.20Quartet (

Hz)
2HCharacteristic ethyl ester signal.
Ester

1.20 – 1.25Triplet (

Hz)
3HTerminal methyl of the ethyl group.

-CH

1.60 – 1.75Multiplet2HDiastereotopic protons adjacent to the chiral center.

-CH
1.50 – 1.60Multiplet1HMethine of the isobutyl side chain.

-CH

0.85 – 0.95Doublet (

Hz)
6HCharacteristic leucine "isopropyl" doublet.
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid powder.

  • 1730 – 1750 cm

    
    :  Strong C=O stretch  (Ester).[4] This confirms the esterification was successful.
    
  • 2800 – 3000 cm

    
    :  Broad N-H stretch  (Ammonium salt). Overlaps with C-H stretches.
    
  • 1200 – 1250 cm

    
    : C-O-C stretch  (Ester linkage).
    
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     160.1 
    
    
    
    (Calculated for
    
    
    : 159.13).
  • Fragmentation Pattern:

    • 
       87:  Loss of the ethyl ester group (
      
      
      
      , mass 73). This is the characteristic "amine fragment" (
      
      
      ).
    • 
       43:  Isopropyl cation (
      
      
      
      ) from the leucine side chain.

Stereochemical Validation (The Crux)

This is the most critical section for a "racemic" specification. You must prove the presence of both enantiomers in a 1:1 ratio. Standard NMR cannot do this.

Chiral HPLC Protocol

Objective: Separate the L- and D- enantiomers to quantify the enantiomeric excess (ee), which should be 0% for a racemate.

Methodology:

  • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+) .

    • Why? Crown ether columns are specifically designed to complex with primary ammonium ions (

      
      ), making them ideal for amino acids.
      
  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0.
    
    • Why? Low pH ensures the amine remains protonated (

      
      ), which is required for the crown ether interaction.
      
  • Detection: UV at 210 nm (peptide bond/ester absorption).

  • Temperature: Lower temperatures (e.g., 10-15°C) often improve resolution for crown ether separations.

Expected Result:

  • Racemate: Two peaks of equal area (1:1 ratio).

  • L-Standard: Single peak (used to identify which peak in the racemate is L).

CharacterizationWorkflow Sample Unknown Sample (White Powder) Achiral 1. Achiral Analysis (NMR / MS / IR) Sample->Achiral Decision1 Is Connectivity Correct? Achiral->Decision1 Chiral 2. Chiral HPLC (Crownpak CR+) Decision1->Chiral Yes Result1 Single Peak Chiral->Result1 Result2 Two Peaks (1:1) Chiral->Result2 Conclusion1 Enantiopure (Not Racemic) Result1->Conclusion1 Conclusion2 VALIDATED RACEMIC LEU-OEt Result2->Conclusion2

Figure 2: Decision tree for the structural and stereochemical validation of Racemic Leucine Ethyl Ester.

Optical Rotation (Polarimetry)

A rapid, self-validating check.

  • Protocol: Dissolve sample in Ethanol (c=2.0). Measure at 20°C at the Sodium D-line (589 nm).

  • Specification:

    
    .
    
  • Note: Any significant deviation from zero indicates enantiomeric enrichment (impurity).

References

  • PubChem. (n.d.). L-Leucine ethyl ester hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Daicel Chiral Technologies. (n.d.). CROWNPAK® CR(+) / CR(-) Instruction Manual. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl DL-Leucinate Hydrochloride

Abstract & Utility Ethyl DL-leucinate hydrochloride (CAS: 23420-04-4) is a critical intermediate in peptide synthesis and medicinal chemistry. By masking the carboxylic acid functionality of leucine, this ester allows fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

Ethyl DL-leucinate hydrochloride (CAS: 23420-04-4) is a critical intermediate in peptide synthesis and medicinal chemistry. By masking the carboxylic acid functionality of leucine, this ester allows for the selective coupling of the amine terminus in peptide bond formation. This protocol details the synthesis via thionyl chloride-mediated Fischer esterification . Unlike traditional methods using gaseous HCl, this approach generates anhydrous HCl in situ while simultaneously scavenging water produced during esterification, significantly driving the equilibrium toward the product.

Chemical Principle & Mechanism

The reaction proceeds via an acid-catalyzed Fischer esterification. Thionyl chloride (


) serves a dual purpose:
  • Generation of Catalyst: It reacts with ethanol to produce anhydrous HCl and diethyl sulfite/ethyl chlorosulfite.

  • Water Scavenging: It consumes the water byproduct of the esterification, preventing hydrolysis and pushing the equilibrium to completion (Le Chatelier's principle).

Reaction Scheme


Mechanistic Pathway (DOT Visualization)

Mechanism Reagents Ethanol + SOCl2 Intermediate1 In-situ HCl Gen. (Exothermic) Reagents->Intermediate1 0°C Reactants Add DL-Leucine (Zwitterion) Intermediate1->Reactants Anhydrous HCl Transition Protonation of Carbonyl Oxygen Reactants->Transition Reflux Tetrahedral Tetrahedral Intermediate Transition->Tetrahedral EtOH Attack Elimination Elimination of Water (Scavenged by SOCl2) Tetrahedral->Elimination Product Ethyl DL-Leucinate Hydrochloride Elimination->Product Crystallization

Figure 1: Mechanistic flow of thionyl chloride-mediated esterification.

Safety & Pre-requisites

Hazard Warning: Thionyl chloride is highly corrosive and reacts violently with water.


 and 

gases are toxic. All operations must be performed in a functioning fume hood .
ReagentHazard ClassHandling Precaution
Thionyl Chloride (

)
Corrosive, Water-ReactiveUse glass syringe/dry glassware only.
DL-Leucine IrritantAvoid dust inhalation.
Absolute Ethanol FlammableUse anhydrous grade (<0.05% water).
Diethyl Ether Flammable, Peroxide formerUse for precipitation; keep away from heat.

Experimental Protocol

Stoichiometry Table
ComponentMW ( g/mol )EquivalentsQuantity (Example)
DL-Leucine 131.171.013.1 g (100 mmol)
Thionyl Chloride 118.971.2 - 1.510.9 mL (150 mmol)
Absolute Ethanol 46.07Excess (Solvent)100 - 150 mL
Step-by-Step Methodology
Phase 1: Activation (0°C)
  • Setup: Equip a 250 mL 2-neck round-bottom flask (RBF) with a stir bar and a reflux condenser (fitted with a drying tube or

    
     line).
    
  • Solvent Charge: Add 100 mL of absolute ethanol to the flask.

  • Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches < 5°C.

  • Acid Generation: Slowly add 10.9 mL of Thionyl Chloride dropwise via a syringe or addition funnel over 15-20 minutes.

    • Why? The reaction between

      
       and EtOH is exothermic.[1] Rapid addition can cause boiling or splashing.
      
    • Observation: The solution may turn slightly yellow and emit gas (

      
      ).
      
Phase 2: Reaction (Reflux)
  • Addition: Remove the ice bath. Add 13.1 g of DL-Leucine in one portion.

    • Note: The amino acid will not dissolve immediately; it will form a suspension.

  • Heating: Heat the mixture to a gentle reflux (

    
    ).
    
  • Monitoring: Reflux for 3 to 4 hours .

    • Endpoint: The reaction is typically complete when the solution becomes completely clear and no solid leucine remains.

Phase 3: Isolation & Purification[2]
  • Evaporation: Cool the mixture to room temperature. Transfer to a rotary evaporator.

  • Concentration: Remove the solvent under reduced pressure (bath temp 40-50°C) to obtain a viscous oil or semi-solid.

    • Troubleshooting: If the oil smells strongly of

      
      , re-dissolve in 20 mL EtOH and re-evaporate to chase off volatiles.
      
  • Crystallization:

    • Dissolve the residue in the minimum amount of warm absolute ethanol (~10-15 mL).

    • Slowly add Diethyl Ether (or Methyl tert-butyl ether) until the solution turns slightly cloudy (turbid).

    • Cool to 0°C (fridge or ice bath) for 2-12 hours to induce crystallization.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     or NaOH pellets to remove traces of acid.
    
Workflow Diagram

Workflow Start Start: Dry RBF + 100mL Abs. EtOH Step1 Cool to 0°C Add SOCl2 Dropwise Start->Step1 Step2 Add DL-Leucine (Suspension) Step1->Step2 Step3 Reflux 3-4 Hours (Until Clear) Step2->Step3 Step4 Rotary Evaporation (Remove Solvent/SO2) Step3->Step4 Step5 Recrystallization (EtOH / Et2O) Step4->Step5 End Final Product: Ethyl DL-leucinate HCl Step5->End

Figure 2: Operational workflow for the synthesis.

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks before using the material in downstream applications.

Thin Layer Chromatography (TLC)[3][4][5]
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).[3][4]

  • Visualization: Spray with Ninhydrin solution and heat with a heat gun.

  • Expected Result:

    • Starting Material (Leucine): Lower

      
       (more polar), purple spot.
      
    • Product (Ethyl Ester): Higher

      
       (less polar), purple spot.
      
    • Pass Criteria: Absence of the lower

      
       spot indicates complete conversion.
      
Physical Characterization
ParameterExpected ValueNotes
Appearance White crystalline solidYellowing indicates oxidation or residual

.
Melting Point 134 - 138°C (Lit. for L-isomer)Note: DL-racemates often have different MPs than pure enantiomers. Determine the specific MP for your batch; a sharp range (<2°C) indicates high purity.
Solubility Soluble in Water, EthanolInsoluble in Diethyl Ether.
NMR Validation ( NMR in )
  • Key Signal: Look for the ethyl ester signals.

    • Triplet (~1.2 ppm): Methyl group of the ethyl ester (

      
      ).
      
    • Quartet (~4.2 ppm): Methylene group of the ethyl ester (

      
      ).
      
  • Absence: Ensure no broad singlet at ~11 ppm (carboxylic acid proton), though this is not visible in

    
    .
    

References

  • Brenner, M., & Huber, W. (1953). Preparation of amino acid esters with thionyl chloride.[1] Helvetica Chimica Acta, 36(5), 1109–1115.

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 2). John Wiley & Sons. (Standard text for amino acid properties).
  • PubChem. (2025). L-Leucine ethyl ester hydrochloride (Compound Summary).[5][6][7][8] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). L-Leucine ethyl ester hydrochloride Product Specification.

  • Amrita University. (2011). Separation of Amino Acids by Thin Layer Chromatography.[3][9][10]

Sources

Application

Application Note: Optimized Coupling Protocols for Ethyl DL-Leucinate Hydrochloride in Peptide Synthesis

Executive Summary This guide details the specific reaction conditions required to couple Ethyl DL-leucinate hydrochloride (H-DL-Leu-OEt·HCl) with N-protected amino acids (e.g., Boc-AA-OH or Fmoc-AA-OH). Unlike free amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the specific reaction conditions required to couple Ethyl DL-leucinate hydrochloride (H-DL-Leu-OEt·HCl) with N-protected amino acids (e.g., Boc-AA-OH or Fmoc-AA-OH). Unlike free amines, the hydrochloride salt form requires precise in situ neutralization to restore nucleophilicity without triggering racemization or side reactions.

Key Technical Challenges:

  • Salt Neutralization: The amine is protonated (

    
    ) and non-reactive until treated with a base.
    
  • Stereochemical Outcome: Since the starting material is racemic (DL), coupling with a chiral amino acid (L-isomer) yields a mixture of diastereomers (

    
     and 
    
    
    
    ), not enantiomers. These possess distinct physical properties and are often separable by standard chromatography.[1]
  • Steric Hindrance: The isobutyl side chain of leucine introduces moderate steric bulk, requiring efficient activation agents.

Strategic Considerations & Mechanism

The Stoichiometry of Neutralization

The most common failure mode in coupling amine salts is under-basification.

  • Standard Amine: Requires 1.0 equiv of base to scavenge the acidic proton from the coupling byproduct.

  • Amine Salt (HCl): Requires 2.0+ equiv of base total.

    • 1.0 equiv to neutralize the HCl and free the amine (

      
      ).
      
    • 1.0 equiv to drive the coupling reaction.

Reagent Selection Logic
ComponentRecommendationRationale
Coupling Agent HATU (Small Scale/Difficult) EDC/HOBt (Large Scale/Standard)HATU offers the fastest kinetics for the bulky leucine side chain. EDC allows for aqueous workup, ideal for removing urea byproducts.[2]
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base.[1][3][4] Superior to TEA (Triethylamine) as it reduces the risk of base-catalyzed racemization of the activated acid.
Solvent DMF (Dimethylformamide)Essential for dissolving the polar Ethyl Leucinate HCl salt. DCM may be used if the salt solubility permits (often poor).[1]
Mechanistic Workflow

The following diagram illustrates the critical "Free Base" generation step required before the amine can attack the activated ester.

CouplingMechanism cluster_0 Critical Activation Step Salt Ethyl DL-Leu-OEt·HCl (Non-Nucleophilic) FreeAmine Free Amine (H-DL-Leu-OEt) (Nucleophilic) Salt->FreeAmine Neutralization (-HCl) Base DIPEA (Base) Base->FreeAmine Product Dipeptide (Mixture of Diastereomers) FreeAmine->Product ActEster Activated AA (OAt/OBt Ester) ActEster->Product Nucleophilic Attack

Figure 1: The neutralization pathway. The reaction cannot proceed until the salt is converted to the free amine.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Best for: Small scale (<1g), valuable amino acids, or sterically hindered couplings.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[2]

  • Ethyl DL-leucinate HCl (1.0 – 1.1 equiv)

  • HATU (1.0 – 1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (Concentration ~0.1 M)

Procedure:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

  • Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 1–2 minutes. Note: The solution typically turns yellow.[5]

  • Amine Preparation: In a separate vial, dissolve Ethyl DL-leucinate HCl (1.1 equiv) in minimal DMF. Add 2.0 equiv of DIPEA to this vial to neutralize the salt immediately.

  • Coupling: Add the neutralized amine solution to the activated acid mixture.

  • Reaction: Stir at room temperature under nitrogen for 1–2 hours.

  • Monitoring: Monitor by TLC or LC-MS.

    • Target Mass: MW(Protected AA) + 157.2 (Leu-OEt residue) - 18 (H2O).

  • Workup: Dilute with Ethyl Acetate. Wash successively with 5% Citric Acid (removes DIPEA), Sat. NaHCO3 (removes unreacted acid), and Brine.[2] Dry over MgSO4 and concentrate.

Protocol B: Scalable Standard Coupling (EDC/HOBt)

Best for: Larger scale (>5g), cost-sensitive projects, or when avoiding uronium salts.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[2]

  • Ethyl DL-leucinate HCl (1.0 equiv)

  • EDC[1][2][4][5][6][7]·HCl (1.2 equiv)[7]

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • DCM (Dichloromethane) or DMF (if solubility issues arise)[1][2][4][5]

Procedure:

  • Dissolution: Dissolve the N-protected amino acid and HOBt in DCM (or DMF) at 0°C (ice bath).

  • Amine Addition: Add Ethyl DL-leucinate HCl (1.0 equiv) to the mixture. Note: It may remain a suspension in DCM.

  • Neutralization: Add DIPEA (2.5 equiv) dropwise. The suspension should clear as the free amine forms and dissolves.

  • Activation: Add EDC·HCl (1.2 equiv).[7]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature overnight.

  • Workup:

    • Dilute with DCM.[4]

    • Wash with 1M HCl (or 5% Citric Acid). Crucial: This removes the urea byproduct and excess DIPEA.

    • Wash with Sat. NaHCO3 and Brine.[1][2]

    • Concentrate to yield the crude ester.

Purification & Analysis of Diastereomers[1][8]

Since Ethyl DL-leucinate is racemic, coupling with a chiral L-amino acid (e.g., Boc-L-Phe-OH) produces two products:

  • Boc-L-Phe-L-Leu-OEt

  • Boc-L-Phe-D-Leu-OEt

These are diastereomers , not enantiomers. They will likely show two distinct spots on TLC and two peaks on HPLC.

Separation Strategy:

  • Flash Chromatography: Often separable using Hexanes/Ethyl Acetate gradients. The L-L isomer typically elutes differently than the L-D isomer due to different folding/polarity.

  • RP-HPLC: Use a C18 column with a Water/Acetonitrile (+0.1% TFA) gradient.

Data Summary Table:

ParameterHATU ProtocolEDC/HOBt Protocol
Reaction Time 1–2 Hours12–18 Hours
Byproduct Removal Requires Chromatography (Tetramethylurea)Aqueous Wash (Urea is water soluble)
Racemization Risk Low (if base is controlled)Very Low (due to HOBt)
Cost HighLow

Decision Tree for Protocol Selection

SelectionTree Start Start: Coupling Ethyl DL-Leu-OEt·HCl Scale What is the Reaction Scale? Start->Scale Small Small Scale (<1g) or High Value AA Scale->Small Large Large Scale (>5g) or Cost Sensitive Scale->Large Steric Is the AA Sterically Hindered? (e.g., Val, Ile, Aib) Small->Steric UseEDC USE PROTOCOL B (EDC / HOBt) Easy Workup, Scalable Large->UseEDC UseHATU USE PROTOCOL A (HATU / DIPEA) Fast, High Yield Steric->UseHATU Yes Steric->UseEDC No

Figure 2: Decision matrix for selecting the optimal coupling reagent based on scale and steric constraints.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[9][10] Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Standard HATU Protocol . Common Organic Chemistry. Amine to Amide (HATU). Link

  • Separation of Diastereomers . National Institutes of Health (NIH). Evaluation of endogenous peptide stereochemistry...Link

  • Bachem Peptide Guide . Peptide Coupling Reagents and Additives. Link

Sources

Method

Application Note: Enzymatic Kinetic Resolution of Ethyl DL-Leucinate Hydrochloride

Abstract This application note details the protocol for the enantioselective hydrolysis of Ethyl DL-leucinate hydrochloride to produce high-purity L-Leucine. Utilizing the esterase activity of Aspergillus melleus proteas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the enantioselective hydrolysis of Ethyl DL-leucinate hydrochloride to produce high-purity L-Leucine. Utilizing the esterase activity of Aspergillus melleus protease, this method offers a scalable, environmentally benign alternative to fractional crystallization. The protocol employs a pH-stat controlled biphasic system to manage the instability of the free-base amino acid ester, ensuring high enantiomeric excess (


) and yield.

Introduction

L-Leucine is a critical branched-chain amino acid (BCAA) utilized extensively in parenteral nutrition, cell culture media, and as a chiral precursor in pharmaceutical synthesis. While fermentation is the dominant production method for bulk L-Leucine, enzymatic kinetic resolution remains a vital technique for producing high-purity isomers from chemically synthesized racemic precursors (DL-leucine esters).

The Challenge

Chemical synthesis yields a racemic mixture (DL). Separation via diastereomeric salt crystallization is labor-intensive and suffers from low yields. Enzymatic resolution exploits the stereospecificity of biocatalysts to hydrolyze only the L-ester, leaving the D-ester intact.

Key Technical Constraint: Ethyl DL-leucinate is supplied as a hydrochloride salt. The free base ester is unstable in aqueous solution, prone to rapid cyclization into diketopiperazines or autohydrolysis. This protocol mitigates these risks via controlled in-situ neutralization.

Mechanistic Principle

The process relies on Kinetic Resolution .[1] The enzyme (Aspergillus melleus semi-alkaline protease) exhibits a significantly higher catalytic efficiency (


) for the L-enantiomer than the D-enantiomer.


  • L-Enantiomer: Hydrolyzed to water-soluble L-Leucine (zwitterionic).

  • D-Enantiomer: Remains as the hydrophobic ester, extractable in organic solvents.

Experimental Workflow Visualization

Process Flow Diagram

The following diagram outlines the critical unit operations, separating the aqueous product (L-Leucine) from the organic byproduct (D-Ester).[2][3][4]

LeucineResolution Start Start: Ethyl DL-Leucinate HCl Neutralization In-Situ Neutralization (pH 7.0, NaOH) Start->Neutralization Dissolution Reaction Enzymatic Hydrolysis (Aspergillus melleus Protease) pH-Stat Mode Neutralization->Reaction Add Enzyme Quench Termination (pH Shift to 2.0) Reaction->Quench 50% Conversion Extraction Biphasic Extraction (Add Ethyl Acetate/DCM) Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Ethyl D-Leucinate) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (L-Leucine HCl) PhaseSep->AqPhase Bottom Layer Crystallization Isoelectric Precipitation (Adjust to pI ~6.0) AqPhase->Crystallization FinalProd Pure L-Leucine (Solid) Crystallization->FinalProd Filtration & Drying

Figure 1: Workflow for the enzymatic resolution of Ethyl DL-Leucinate HCl.

Materials and Equipment

Reagents
ReagentSpecificationRole
Ethyl DL-leucinate HCl>98% PuritySubstrate
Aspergillus melleus Protease>20,000 U/g (e.g., Seaprose S)Biocatalyst
Sodium Hydroxide (NaOH)2.0 M SolutionTitrant (pH control)
Hydrochloric Acid (HCl)6.0 M SolutionQuenching/pH adjustment
Dichloromethane (DCM)HPLC GradeExtraction Solvent
EthanolAbsoluteCo-solvent (Optional)
Equipment
  • pH-Stat System: Automated titrator (e.g., Metrohm or Mettler Toledo) capable of maintaining pH

    
     0.05.
    
  • Thermostatted Vessel: Jacketed glass reactor with overhead stirring.

  • HPLC: Chiral column (e.g., Daicel Crownpak CR(+)) for enantiomeric excess determination.

Detailed Protocol

Phase 1: Substrate Preparation & Activity Check

Crucial Step: Do not neutralize the substrate until immediately before enzyme addition to prevent dimerization.

  • Buffer Setup: Calibrate the pH electrode at 25°C using pH 4.01 and 7.00 standards.

  • Solubilization: Dissolve 19.5 g (0.1 mol) of Ethyl DL-leucinate HCl in 400 mL deionized water.

    • Note: The initial pH will be acidic (~pH 2-3) due to the HCl salt.

  • Pre-Run Activity Test: In a separate vial, take 5 mL of substrate solution, adjust pH to 7.5, and add 5 mg of enzyme. Monitor for rapid pH drop (indicating hydrolysis). If no drop occurs within 60 seconds, the enzyme is inactive.

Phase 2: Enzymatic Hydrolysis (pH-Stat Mode)
  • Temperature Equilibration: Bring the main reactor to 25°C .

  • Initial Neutralization: Under vigorous stirring, slowly add 2.0 M NaOH to the substrate solution until pH reaches 7.0 .

    • Warning: Avoid overshooting pH > 8.0, as chemical hydrolysis of the ester increases exponentially.

  • Enzyme Addition: Add 100 mg of Aspergillus melleus protease (dissolved in 2 mL water) to the reactor.

  • Reaction Monitoring:

    • The reaction releases L-Leucine (zwitterion) and protons, causing acidification.

    • The pH-stat system will automatically dose 2.0 M NaOH to maintain pH 7.0.

    • Stop Point: The reaction is complete when the consumption of NaOH reaches 0.5 molar equivalents (relative to the DL-substrate). This indicates 50% conversion (hydrolysis of the L-isomer).

Phase 3: Workup and Purification
  • Quenching: Lower the pH to 2.0 using 6.0 M HCl. This deactivates the enzyme and protonates the unreacted D-ester (making it highly soluble in organic solvents) and the L-Leucine (soluble in water).

  • Extraction:

    • Add 400 mL Dichloromethane (DCM) to the reactor.

    • Stir for 15 minutes, then allow phases to separate.

    • Organic Phase: Contains Ethyl D-leucinate. (Save for racemization/recycling if required).

    • Aqueous Phase: Contains L-Leucine and enzyme residues.

  • Isolation of L-Leucine:

    • Adjust the aqueous phase pH to 5.98 (the isoelectric point of Leucine) using NaOH.

    • Cool the solution to 4°C for 12 hours. L-Leucine will precipitate as white crystals.[3]

    • Filter, wash with cold ethanol, and dry.

Analytical Controls & Troubleshooting

Calculation of Enantiomeric Excess ( )

Analyze the crystals using chiral HPLC (Crownpak CR(+), pH 1.5 HClO4 mobile phase).



Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<40%) Enzyme inhibition by ethanol product.Use a larger reaction volume or remove ethanol via mild vacuum.
Low

of Product
Chemical hydrolysis (pH too high).Lower reaction pH to 6.5; ensure strict temperature control (do not exceed 30°C).
Precipitate during reaction L-Leucine saturation.L-Leucine solubility is ~24 g/L. If concentration is higher, it precipitates. This is acceptable but ensure good stirring.
Decision Logic for Optimization

The following logic tree helps optimize the Enzyme-to-Substrate (E/S) ratio.

Optimization Start Start Optimization CheckRate Check Initial Rate (NaOH consumption/min) Start->CheckRate Fast Rate > 10 mL/min CheckRate->Fast Slow Rate < 1 mL/min CheckRate->Slow ReduceEnz Reduce Enzyme Load (Prevent pH overshoot) Fast->ReduceEnz Yes Optimal Proceed to Scale-Up Fast->Optimal No IncreaseEnz Increase Enzyme Load (Or check activity) Slow->IncreaseEnz Yes Slow->Optimal No

Figure 2: Logic flow for optimizing enzyme loading based on titration rate.

References

  • Barrio, J. R., et al. (1983).[5] "L-[1-11C]leucine: routine synthesis by enzymatic resolution." Journal of Nuclear Medicine, 24(6), 515-521.[5] Link

  • Kalnin, I., et al. (1981). "Separation of a mixture of L-isoleucine and L-leucine."[2][3][6] Prikladnaia Biokhimiia i Mikrobiologiia, 17(6), 896-899. Link

  • Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry, 67(4), 1261-1265.[1] Link

  • Morita, S., et al. (1994). "Properties of the Alkaline Proteinase From Aspergillus Melleus." PubMed. Link

  • US Patent 4259441A. "Process for resolving D, L-leucine." Link

Sources

Application

High-Efficiency Synthesis of Nitrogen Heterocycles Utilizing Ethyl DL-Leucinate HCl

Application Note: AN-HET-042 Executive Summary This guide details the application of Ethyl DL-leucinate hydrochloride (CAS: 1947-00-8) as a bifunctional scaffold for the synthesis of bioactive nitrogen heterocycles. Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HET-042

Executive Summary

This guide details the application of Ethyl DL-leucinate hydrochloride (CAS: 1947-00-8) as a bifunctional scaffold for the synthesis of bioactive nitrogen heterocycles. Specifically, we focus on the preparation of hydantoins (imidazolidine-2,4-diones) and 2,5-diketopiperazines (DKPs). These heterocyclic cores are privileged structures in medicinal chemistry, serving as pharmacophores in anticonvulsants (e.g., phenytoin analogs) and antibiotics.

This protocol departs from conventional rigid templates, offering a mechanistic approach that empowers researchers to adapt the chemistry for library generation.

Chemical Profile & Handling

Ethyl DL-leucinate HCl provides a pre-functionalized isobutyl side chain and two reactive centers: a nucleophilic amine (latent) and an electrophilic ester.

PropertySpecification
IUPAC Name Ethyl 2-amino-4-methylpentanoate hydrochloride
Formula

MW 195.69 g/mol
Stereochemistry Racemic (DL); yields racemic heterocycles
Solubility Soluble in Water, Ethanol, DMSO; Sparingly soluble in Et2O
Handling Hygroscopic.[1][2][3] Store desicated at 2–8°C.

Critical Handling Note: As a hydrochloride salt, the amine is protonated (


) and non-nucleophilic. Successful reaction requires in situ neutralization with a tertiary base (e.g., Triethylamine, DIPEA) or a biphasic basic wash prior to reaction.

Mechanism of Action

The utility of Ethyl DL-leucinate HCl lies in its ability to undergo cyclization-release sequences. The general mechanism involves:

  • Deprotection: Base-mediated release of the free amine.

  • Adduct Formation: Reaction with an electrophile (Isocyanate or Amino Acid).

  • Cyclization: Intramolecular nucleophilic attack of the urea/amide nitrogen onto the ester carbonyl, releasing ethanol.

Pathway Visualization

ReactionPathways Start Ethyl DL-Leucinate HCl FreeBase Free Amine (Intermediate) Start->FreeBase + Base (Et3N) Urea Ureido Ester (Intermediate) FreeBase->Urea + R-NCO (Isocyanate) Dipeptide Linear Dipeptide FreeBase->Dipeptide + AA-OH (Coupling) Hydantoin 3-Substituted Hydantoin Urea->Hydantoin Heat/Acid (- EtOH) DKP 2,5-Diketopiperazine Dipeptide->DKP Thermal Cyclization (- EtOH)

Figure 1: Divergent synthesis pathways from Ethyl DL-leucinate HCl to Hydantoins and DKPs.[2][4][5]

Protocol A: Synthesis of 3-Phenyl-5-Isobutylhydantoin

This protocol utilizes the Urech Hydantoin Synthesis modification. It is robust for generating libraries of 3-substituted hydantoins by varying the isocyanate.

Reagents
  • Ethyl DL-leucinate HCl (10 mmol, 1.96 g)

  • Phenyl Isocyanate (10 mmol, 1.19 g) [Caution: Toxic/Lachrymator]

  • Triethylamine (

    
    ) (11 mmol, 1.5 mL)
    
  • Dichloromethane (DCM) (Dry, 20 mL)

  • HCl (6M aqueous solution)

Step-by-Step Methodology
  • Neutralization & Addition:

    • Dissolve Ethyl DL-leucinate HCl in dry DCM (20 mL) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add

      
       dropwise. The solution may become cloudy due to 
      
      
      
      formation.
    • Add Phenyl Isocyanate dropwise over 10 minutes.

  • Urea Formation:

    • Allow the mixture to warm to room temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[6] The starting amine spot (ninhydrin active) should disappear, replaced by a less polar urea spot.

  • Cyclization (Acid-Mediated):

    • Note: While base-catalyzed cyclization is possible, acid cyclization is often cleaner for alkyl esters.

    • Evaporate the DCM solvent under reduced pressure.

    • Resuspend the residue in 20 mL of Ethanol.

    • Add 5 mL of 6M HCl.

    • Reflux the mixture at 80°C for 2–3 hours.

  • Isolation:

    • Cool the mixture to RT. The hydantoin often precipitates upon cooling.

    • If no precipitate forms, concentrate the ethanol to 50% volume and add cold water (10 mL).

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize from EtOH/Water if necessary.

Expected Results
  • Yield: 75–85%

  • Appearance: White crystalline solid.

  • Validation:

    
     NMR should show the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) if cyclization is complete.
    

Protocol B: Synthesis of Cyclo(DL-Leu-DL-Leu) (Diketopiperazine)

This protocol describes the thermal dimerization of the amino ester. This is a "homo-dimerization" process. For "hetero-dimers" (mixed DKPs), a peptide coupling step (Protocol A style) is required before cyclization.

Reagents
  • Ethyl DL-leucinate HCl (20 mmol, 3.92 g)

  • Ethylene Glycol (20 mL) (High boiling solvent)

  • Sodium Bicarbonate (

    
    ) (saturated aq. solution)
    
Step-by-Step Methodology
  • Free Base Preparation (Critical):

    • Dissolve the HCl salt in minimal water (10 mL).

    • Basify with saturated

      
       until pH ~9.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organics over

      
       and evaporate. Do not apply high heat or vacuum for too long, as the free amine is volatile.
      
  • Thermal Cyclization:

    • Dissolve the oily free amine residue in Ethylene Glycol (20 mL).

    • Heat the solution to 180–190°C (oil bath temperature) for 4–6 hours.

    • Mechanism:[4][5][6][7] The high temperature drives the intermolecular attack of one amine on the other's ester, followed by immediate intramolecular ring closure.

  • Work-up:

    • Cool the solution to RT. The DKP is usually less soluble in cold glycol and may precipitate.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Filter the resulting precipitate.[8]

    • Wash with water and diethyl ether (to remove unreacted monomers).

Expected Results
  • Yield: 60–70%

  • Appearance: Off-white powder.

  • Melting Point: High (>250°C for many DKPs).

Expert Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl salt.Ensure

is added before isocyanate. Use 1.1 eq. of base.
Oily Product (Protocol A) Incomplete cyclization (Urea intermediate remains).Extend reflux time in HCl/EtOH. Check NMR for ethyl ester signals.
Charring (Protocol B) Temperature too high / Oxygen presence.Perform thermal cyclization under Nitrogen atmosphere.[8] Ensure solvent is pure.
Racemization Use of DL-starting material.This protocol yields racemic products. For chiral synthesis, use L-Leucine Ethyl Ester and avoid strong base/high heat if optical purity is critical.
Pathway Visualization: Hydantoin Cyclization Detail

HydantoinMech Step1 Ureido Intermediate (R-NH-CO-NH-CH(R')-COOEt) Step2 Nucleophilic Attack (N-3 attacks Ester Carbonyl) Step1->Step2 Acid/Heat Step3 Tetrahedral Intermediate Step2->Step3 Final Hydantoin Product + Ethanol Step3->Final Elimination

Figure 2: Mechanistic flow of the acid-catalyzed cyclization step.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Fischer, E. (1901). Preparation of Diketopiperazines. Berichte der deutschen chemischen Gesellschaft.

Sources

Method

Solvent selection for Ethyl DL-leucinate hydrochloride reactions

Application Note & Protocol Series | Vol. 42 Executive Summary Ethyl DL-leucinate hydrochloride (CAS: 2743-40-0) is a critical amino acid ester salt used extensively as a C-terminal building block in peptide synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Vol. 42

Executive Summary

Ethyl DL-leucinate hydrochloride (CAS: 2743-40-0) is a critical amino acid ester salt used extensively as a C-terminal building block in peptide synthesis and as a precursor for heterocyclic scaffolds like hydantoins. Its dual nature—an ionic salt with a hydrophobic isobutyl side chain—presents a unique solubility paradox that often leads to process bottlenecks.

This guide provides a scientifically grounded framework for solvent selection, moving beyond basic solubility to address kinetic impacts, side-reaction mitigation (specifically transesterification), and green chemistry alternatives.

Solvent Selection Framework

The selection of a solvent for Ethyl DL-leucinate hydrochloride must balance three competing factors: Solubility of the Salt , Stability of the Ester , and Nucleophilicity of the Amine .

Solubility & Compatibility Matrix
Solvent ClassSpecific SolventSolubility (Salt)Solubility (Free Base)SuitabilityCritical Notes
Protic Polar Water HighLowWorkup Only Ideal for biphasic neutralization; unsuitable for coupling due to hydrolysis risk.
Protic Polar Ethanol (EtOH) HighHighHigh Safe. Matches ester group; prevents transesterification. Good for hydantoin synthesis.
Protic Polar Methanol (MeOH) HighHighCaution Risk. Causes transesterification (Ethyl

Methyl ester) if catalyzed by acid/base.
Aprotic Polar DMF / DMSO HighHighHigh Standard for peptide coupling. High boiling point complicates removal.
Ether THF PoorHighMedium Salt is insoluble. Requires in-situ neutralization or pre-free-basing.
Green Ether 2-MeTHF Very PoorHighHigh Excellent for extraction. Phase-separates from water cleanly.
Chlorinated DCM NegligibleHighMedium Standard for coupling after neutralization. Salt will remain as a suspension.
The Transesterification Trap

A common error in process development is dissolving Ethyl DL-leucinate HCl in Methanol to improve solubility. In the presence of the amine (which acts as a base upon neutralization) or residual acid, rapid equilibrium occurs:



Directive: Always match the alcohol solvent to the ester group (use Ethanol for Ethyl esters) or use a non-nucleophilic aprotic solvent.

Decision Logic & Workflows

The following decision tree illustrates the logical flow for selecting the correct solvent system based on the intended chemical transformation.

SolventSelection Start Start: Ethyl DL-Leucinate HCl Intent Intended Reaction? Start->Intent Coupling Peptide Coupling (Amide Bond) Intent->Coupling Cyclization Cyclization (Hydantoin/Heterocycle) Intent->Cyclization FreeBase Isolation of Free Amine Intent->FreeBase CouplingMethod Coupling Strategy? Coupling->CouplingMethod SolventEtOH Solvent: Ethanol (Reflux) Cyclization->SolventEtOH Warning AVOID Methanol (Transesterification) Cyclization->Warning SolventDCM Solvent: DCM or 2-MeTHF (Extraction) FreeBase->SolventDCM InSitu In-Situ Neutralization (One Pot) CouplingMethod->InSitu Speed Biphasic Pre-Neutralization (Two Pot) CouplingMethod->Biphasic Purity SolventDMF Solvent: DMF or NMP + DIPEA InSitu->SolventDMF Biphasic->SolventDCM

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate reaction types; Red nodes indicate recommended solvents.

Detailed Experimental Protocols

Protocol A: Biphasic Neutralization (Preparation of Free Base)

Use this protocol when the subsequent reaction is sensitive to chloride ions or requires a non-polar solvent (e.g., DCM, Toluene).

Reagents:

  • Ethyl DL-leucinate HCl (10 mmol, 1.96 g)

  • Sodium Bicarbonate (Sat. aq. solution, 20 mL)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: In a 100 mL separatory funnel, dissolve the Ethyl DL-leucinate HCl in 20 mL of saturated NaHCO₃. The solution should be clear.

    • Mechanism:[1][2][3] The bicarbonate neutralizes the HCl, liberating the free amine.

  • Extraction: Add 20 mL of 2-MeTHF (or EtOAc). Shake vigorously for 2 minutes. Vent frequently as CO₂ is generated.

  • Phase Separation: Allow layers to separate. The free amine partitions into the organic (upper) layer.

  • Drying: Collect the organic layer.[4] Dry over anhydrous MgSO₄ for 15 minutes.

  • Utilization: Filter the drying agent.[4] The filtrate contains the reactive free amine and should be used immediately to prevent dimerization or hydrolysis.

Protocol B: "One-Pot" Peptide Coupling (In-Situ Neutralization)

Use this protocol for standard amide bond formation using carbodiimides (EDC/DIC).

Reagents:

  • Ethyl DL-leucinate HCl (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • Coupling Agent: EDC[4][5][6]·HCl (1.1 eq) + HOBt (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Suspension: Suspend Ethyl DL-leucinate HCl in DMF (5 mL per gram). Note: It will not fully dissolve initially.

  • Activation: Add the Carboxylic Acid, EDC, and HOBt to the suspension. Stir at 0°C under Nitrogen.

  • Neutralization (Critical Step): Add DIPEA dropwise.

    • Observation: The suspension will clear as the DIPEA deprotonates the ammonium salt, making the amine soluble and nucleophilic.

    • Stoichiometry Note: You need 1.0 eq of base to neutralize the HCl on the Leucine, and additional base if the carboxylic acid is also a salt.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

Green Chemistry Insights: 2-MeTHF

Recent data suggests 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative to DCM and THF for this compound.

  • Solubility: Unlike THF, 2-MeTHF has limited miscibility with water, allowing for direct extractive workups without solvent swapping.

  • Stability: It is more stable to acidic conditions than THF, reducing ring-opening side products when handling the HCl salt.

  • Recommendation: For Protocol A (Extraction), substituting DCM with 2-MeTHF reduces environmental impact and improves phase separation speed.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Ester Loss) HydrolysisEnsure water is removed immediately after neutralization. Do not store the free base in aqueous conditions.
Side Product (Methyl Ester) TransesterificationCheck if Methanol was used in the LCMS mobile phase or reaction solvent. Switch to Ethanol or Acetonitrile.
Incomplete Reaction Salt InsolubilityIn non-polar solvents (DCM), the salt may clump. Use Protocol B (DMF) or add a phase transfer catalyst.
Racemization Over-basificationAvoid large excesses of TEA/DIPEA. Keep the pH of the reaction mixture < 8. Use HOBt/Oxyma additives.

References

  • Solubility & Properties: ChemicalBook. Ethyl L-leucinate hydrochloride Properties and Solubility. Retrieved from .

  • Peptide Coupling Protocols: Aapptec. Standard Coupling Procedures; DIC/HOBt; In-situ Neutralization. Retrieved from .

  • Green Solvent Alternatives: Alcaide, B., et al. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Int. J. Pept. Res. Ther. (2016). Retrieved from .

  • Transesterification Mechanisms: Master Organic Chemistry. Transesterification: Mechanism and Catalysis. Retrieved from .

  • Hydantoin Synthesis: Tanwar, D. K., et al. A simple reaction of α-amino methyl ester hydrochlorides with carbamates. Synlett (2017). Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl DL-Leucinate Hydrochloride Synthesis

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Logic The Challenge: Synthesizing Ethyl DL-leucinate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The Challenge: Synthesizing Ethyl DL-leucinate hydrochloride involves a Fischer esterification. While conceptually simple, the reaction is an equilibrium process.[1] High yields (>90%) depend entirely on shifting this equilibrium toward the product and preventing hydrolysis during isolation.

The Solution: We recommend the Thionyl Chloride (


) Method  over the traditional gaseous 

route.
  • Why?

    
     reacts with ethanol to generate anhydrous 
    
    
    
    in situ. Crucially, it also consumes the water produced during esterification (forming
    
    
    ), effectively driving the equilibrium to completion via Le Chatelier’s principle.[1]
Reaction Workflow Diagram

The following flowchart outlines the critical path and decision points for the synthesis.

LeucinateSynthesis Start Start: DL-Leucine + Absolute Ethanol Cool Cool to -5°C to 0°C (Ice/Salt Bath) Start->Cool AddSOCl2 Add Thionyl Chloride (SOCl2) Dropwise (CRITICAL: Exothermic) Cool->AddSOCl2 Maintain <10°C Reflux Reflux (4-12 Hours) Temp: ~78°C AddSOCl2->Reflux After addition complete Evap Rotary Evaporation Remove excess EtOH/SO2/HCl Reflux->Evap OilCheck Result is Sticky Oil? Evap->OilCheck Triturate Triturate with dry Et2O/Hexane Scratch glass to induce nucleation OilCheck->Triturate Yes Filter Vacuum Filtration Wash with cold Et2O OilCheck->Filter No (Solid formed) Triturate->Filter Final Final Product: Ethyl DL-leucinate HCl Filter->Final

Figure 1: Critical path for the synthesis of Ethyl DL-leucinate hydrochloride using the thionyl chloride method.

Optimized Protocol (The "Brenner-Huber" Modification)

This protocol is adapted from the classic Brenner & Huber method [1], optimized for yield stability.

Reagents:

  • DL-Leucine (1.0 equiv)

  • Absolute Ethanol (Excess, solvent & reactant)[1]

  • Thionyl Chloride (

    
    ) (1.1 - 1.2 equiv)
    

Step-by-Step Procedure:

  • Preparation: Suspend DL-leucine in absolute ethanol (approx. 5–10 mL per gram of amino acid) in a round-bottom flask.

  • Activation (The Danger Zone): Cool the suspension to -5°C to 0°C using an ice-salt bath.

    • Technical Note: Leucine will not dissolve yet.

  • Addition: Add

    
     dropwise over 20–30 minutes.
    
    • Alert: This reaction is violently exothermic. If the temperature spikes >10°C, you risk darkening the product (degradation).[1]

  • Reaction: Remove the ice bath. The mixture may clear up as it warms.[1][2][3] Heat to reflux (

    
    C) for 4 to 12 hours.
    
    • Checkpoint: The solution must be perfectly clear. Any turbidity suggests incomplete reaction or moisture contamination.

  • Isolation: Evaporate the solvent in vacuo (rotary evaporator) to a thick oil.

    • Crucial Step: Add 20 mL of fresh absolute ethanol and re-evaporate. This "chases" trace

      
       and 
      
      
      
      .
  • Crystallization: Dissolve the residue in a minimum amount of ethanol, then slowly add cold diethyl ether (or hexane) until turbid. Cool to 4°C overnight.[4]

Troubleshooting Center (Q&A)

Q1: My product remains a sticky yellow oil and refuses to crystallize. How do I fix this? Diagnosis: This is the most common issue, known as "oiling out."[1] It is caused by residual ethanol or excess acid preventing the crystal lattice from forming.[1] The Fix:

  • Solvent Swap: Re-dissolve the oil in a small amount of dry ethanol.[1]

  • Trituration: Add dry diethyl ether (antisolvent) until the solution turns cloudy.

  • Physical Nucleation: Take a glass rod and vigorously scratch the inner walls of the flask at the air-liquid interface.[1]

  • Seed Crystal: If you have a previous batch, add a single crystal.

  • Vacuum Drying: If all else fails, place the oil under high vacuum (<1 mbar) for 24 hours to remove stubborn solvent traces.[1] It often solidifies into a hygroscopic foam.

Q2: My yield is consistently below 60%. Where am I losing product? Diagnosis: Loss usually occurs during isolation, not reaction.[1] Ethyl leucinate hydrochloride is surprisingly soluble in ethanol. The Fix:

  • Reduce Solvent Volume: Before adding ether, ensure you have stripped the ethanol down to the absolute minimum volume required to keep the oil mobile.[1]

  • Check Solubility: If using ether as the antisolvent, ensure it is anhydrous.[1] Wet ether introduces water, which hydrolyzes the ester back to leucine (lowering yield).[1]

Q3: The reaction mixture turned dark yellow/orange. Diagnosis: Thermal degradation. The Fix: You likely added the thionyl chloride too fast or without sufficient cooling.[1] The exotherm caused localized overheating.[1] Discard and restart, ensuring the temperature stays near


C during addition.

Data & Method Comparison

The choice of catalyst significantly impacts yield and workflow efficiency.[1]

ParameterThionyl Chloride (

)
Gaseous

TMSCl (Trimethylsilyl chloride)
Typical Yield 90 - 98% 75 - 85%85 - 95%
Water Management Excellent (Chemically consumes water)Poor (Requires dry gas & dry solvents)Good (Scavenges water)
Reaction Time Fast (4-6 hours)Slow (Saturation + Reflux)Moderate (8-12 hours)
Operational Safety Low (Corrosive, toxic fumes)Low (Corrosive gas cylinders)Moderate (Less volatile than

)
Suitability for Leucine High (Best for hydrophobic amino acids)MediumHigh

Why


 wins: 
The reaction produces water:



reacts with the water byproduct:

This irreversible consumption of water drives the esterification equilibrium to the right [2].[1]

References

  • Brenner, M., & Huber, W. (1953).[1] Preparation of

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115.[1] 
    
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Amino Acid Esters).[5][6][7]

  • Li, Z., et al. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[1][8] (Demonstrates comparative yields of

    
     vs TMSCl).
    

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Thionyl Chloride and Ethyl DL-leucinate hydrochloride before handling.

Sources

Optimization

Preventing hydrolysis of Ethyl DL-leucinate hydrochloride during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Ethyl DL-leucinate hydrochloride. As Senior Application Scientists, we understand the critical importanc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl DL-leucinate hydrochloride. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your starting materials. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to prevent, identify, and address the hydrolysis of Ethyl DL-leucinate hydrochloride during storage. Our goal is to ensure the stability and reliability of your compounds, safeguarding the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl DL-leucinate hydrochloride and why is its stability important?

Ethyl DL-leucinate hydrochloride is the hydrochloride salt of the ethyl ester of the amino acid leucine. It is a key starting material and intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The stability of this compound is paramount because its degradation, primarily through hydrolysis, yields DL-leucine and ethanol. This contamination can lead to inaccurate experimental results, reduced product yield, and potential downstream complications in drug development processes.

Q2: What is hydrolysis and why is Ethyl DL-leucinate hydrochloride susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[2] In the case of Ethyl DL-leucinate hydrochloride, the ester functional group is susceptible to attack by water, which cleaves the ester bond to form a carboxylic acid (DL-leucinate) and an alcohol (ethanol).[3][4] This reaction can be catalyzed by both acids and bases.[2][3]

Q3: How does the hydrochloride salt form affect the stability of the compound?

The hydrochloride salt form generally enhances the stability and solubility of amine-containing compounds like Ethyl DL-leucinate.[5][6] The protonation of the amine group to form an ammonium ion reduces its nucleophilicity and can help protect against certain degradation pathways.[6] This salt form typically results in a crystalline solid, which is often more stable and easier to handle than the free base, which may be an oil.[6] However, the salt's hygroscopic nature (tendency to absorb moisture from the air) can increase the risk of hydrolysis if not stored properly.[7][8]

Q4: What are the ideal storage conditions for Ethyl DL-leucinate hydrochloride?

To minimize hydrolysis, Ethyl DL-leucinate hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[9][10] Many suppliers recommend storage at 2-8°C.[11] An inert atmosphere, such as nitrogen or argon, can also be used to displace air and moisture within the storage container.[2]

Q5: How can I tell if my Ethyl DL-leucinate hydrochloride has hydrolyzed?

The most definitive way to detect hydrolysis is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This method can separate and quantify the parent ester from its hydrolysis products, DL-leucine and ethanol.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also effective for separating and identifying the components of the mixture.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can show the appearance of peaks corresponding to DL-leucine and ethanol, and a decrease in the peaks corresponding to the ester.[3]

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the DL-leucine can indicate hydrolysis.[3]

A significant change in the physical appearance of the material, such as clumping or deliquescence (dissolving in absorbed atmospheric water), can also be an indicator of moisture absorption and potential hydrolysis.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis

If you suspect that your Ethyl DL-leucinate hydrochloride has undergone hydrolysis, this guide will help you identify the cause and take corrective action.

Initial Observation: Signs of Degradation
  • Visual Inspection: Is the material clumpy, discolored, or have a moist appearance?

  • Analytical Confirmation: Have you confirmed the presence of DL-leucine and/or ethanol using one of the analytical methods mentioned in the FAQs?

If the answer to either of these questions is yes, proceed with the troubleshooting steps below.

Troubleshooting Decision Tree

Hydrolysis_Troubleshooting Troubleshooting Hydrolysis of Ethyl DL-leucinate HCl A Suspected Hydrolysis (Visual or Analytical Evidence) B Assess Storage Conditions A->B C Assess Handling Procedures A->C D Is the container tightly sealed? B->D J Was the container allowed to warm to room temperature before opening? C->J E Reseal container properly. Consider using a container with a better seal. D->E No F Is the storage environment cool and dry? D->F Yes G Transfer to a desiccator or a controlled humidity environment (2-8°C). F->G No H Was the material stored under an inert atmosphere? F->H Yes H->C Yes I Purge container with N2 or Ar before sealing. H->I No K Allow container to equilibrate to RT in a desiccator before opening to prevent condensation. J->K No L Was the material exposed to ambient air for an extended period? J->L Yes M Minimize exposure time. Weigh and handle in a glove box or low humidity environment if possible. L->M No N Were solvents used for aliquoting anhydrous? L->N Yes O Use freshly opened or dried solvents. N->O No P Hydrolysis likely occurred prior to your handling. Consider testing a new batch of material. N->P Yes

Caption: Troubleshooting decision tree for diagnosing causes of hydrolysis.

Detailed Explanations for Troubleshooting Steps
  • Storage Conditions:

    • Container Seal: A poor seal allows moisture from the ambient air to enter the container, increasing the water available for hydrolysis.[2][13]

    • Temperature and Humidity: Higher temperatures can accelerate the rate of hydrolysis.[14] High humidity provides the water necessary for the reaction. Storing at a recommended 2-8°C in a dry environment is crucial.[11]

    • Inert Atmosphere: Using an inert gas like nitrogen or argon displaces oxygen and, more importantly, atmospheric moisture, creating a dry environment that inhibits hydrolysis.[2]

  • Handling Procedures:

    • Temperature Equilibration: When a cold container is opened in a warmer, more humid environment, condensation can form on the compound, introducing water. Allowing the container to warm to room temperature in a desiccator before opening prevents this.[10]

    • Exposure to Air: Ethyl DL-leucinate hydrochloride is hygroscopic, meaning it will actively absorb moisture from the air.[7][15] Minimizing the time the container is open and handling the material in a low-humidity environment (like a glove box) is best practice.

    • Anhydrous Solvents: If preparing stock solutions, ensure that the solvents used are anhydrous (dry). Even small amounts of water in a solvent can lead to hydrolysis over time, especially if the solution is stored.[14]

Experimental Protocols

Protocol 1: Stability Testing of Ethyl DL-leucinate Hydrochloride

This protocol outlines a method to assess the stability of Ethyl DL-leucinate hydrochloride under accelerated conditions.

Objective: To determine the rate of hydrolysis under stressed conditions (e.g., elevated temperature and humidity).

Materials:

  • Ethyl DL-leucinate hydrochloride

  • Controlled environment chamber (or desiccators with specific saturated salt solutions to control humidity)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient with a buffer)

  • DL-leucine and ethanol standards

  • Vials for sample storage and analysis

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh a sample of Ethyl DL-leucinate hydrochloride.

    • Dissolve in a suitable solvent (e.g., mobile phase) to a known concentration.

    • Analyze by HPLC to determine the initial purity and the absence of DL-leucine and ethanol. This is your baseline.

  • Sample Preparation for Stressing:

    • Weigh several samples of the compound into separate, open vials (to allow for atmospheric exposure).

    • Place the vials into a controlled environment chamber set to, for example, 40°C and 75% relative humidity (RH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove one vial from the chamber.

    • Prepare the sample for HPLC analysis as in step 1.

    • Analyze by HPLC to quantify the amount of remaining Ethyl DL-leucinate hydrochloride and the amounts of DL-leucine and ethanol formed.

  • Data Analysis:

    • Plot the concentration of Ethyl DL-leucinate hydrochloride versus time.

    • Plot the concentration of the degradation products versus time.

    • This data will provide an indication of the stability of the compound under the tested conditions.

Protocol 2: Proper Handling and Storage of Ethyl DL-leucinate Hydrochloride

This protocol provides a step-by-step guide for handling and storing the compound to minimize hydrolysis.

Objective: To maintain the integrity of Ethyl DL-leucinate hydrochloride during routine laboratory use.

Procedure:

  • Receiving and Initial Storage:

    • Upon receipt, inspect the container for a proper seal.

    • Store the unopened container in a desiccator at the recommended temperature (e.g., 2-8°C).[11]

  • Dispensing the Compound:

    • Before opening, place the container in a desiccator at room temperature for at least 1-2 hours to allow it to equilibrate.[10]

    • If possible, perform all handling in a glove box with a controlled low-humidity atmosphere.

    • If a glove box is not available, work quickly in an area with low ambient humidity.

    • Open the container and quickly weigh the desired amount of material into a separate, dry container.

  • Resealing and Storage:

    • After dispensing, gently purge the headspace of the original container with an inert gas (e.g., nitrogen or argon).

    • Tightly reseal the container.

    • Wrap the seal with parafilm for extra protection against moisture ingress.

    • Return the container to the desiccator at the recommended storage temperature.

Data Summary Table
ParameterRecommendationRationale
Storage Temperature 2-8°CSlows the rate of chemical reactions, including hydrolysis.[11]
Storage Atmosphere Dry, Inert (N₂ or Ar)Minimizes exposure to moisture, a key reactant in hydrolysis.[2]
Container Tightly sealed, opaquePrevents moisture ingress and protects from light.[9]
Handling Environment Low humidity (e.g., glove box)Reduces absorption of atmospheric moisture during handling.[10]
Pre-handling Equilibrate to room temperature in a desiccatorPrevents condensation on the cold compound.[10]
Visualizing the Hydrolysis Pathway

Hydrolysis_Pathway Hydrolysis of Ethyl DL-leucinate Ethyl DL-leucinate Ethyl DL-leucinate (Ester) DL-leucine DL-leucine (Carboxylic Acid) Ethyl DL-leucinate->DL-leucine Hydrolysis (H⁺ or OH⁻ catalyst) Ethanol Ethanol (Alcohol) Water Water (H₂O) Water->Ethanol

Caption: The chemical transformation during the hydrolysis of Ethyl DL-leucinate.

By adhering to these guidelines, researchers can significantly mitigate the risk of hydrolysis, ensuring the quality and reliability of their Ethyl DL-leucinate hydrochloride for successful experimental outcomes.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Benchchem. (n.d.).
  • Brainly. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?.
  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
  • [Source 5]. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • NMT Biotech. (n.d.). High Purity Amino Acid Salt for Pharmaceutical Research.
  • Nature. (n.d.). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • Fisher Scientific. (n.d.). L-Leucine ethyl ester hydrochloride, 97%.
  • [Source 9]. (2025, February 20). Hydrochloride salt: Significance and symbolism.
  • Pharma Info Nepal. (2025, January 8).
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (n.d.). Equilibrium hygroscopicity curves (a) for structurally similar amino....
  • PubMed. (2005, March 15). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species.
  • ChemicalBook. (2025, July 20).
  • PubMed. (n.d.).
  • Atmospheric Chemistry and Physics. (2022, March 28).
  • [Source 17]. (n.d.).
  • Chem-Impex. (n.d.). L-Leucine ethyl ester hydrochloride.
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Google Patents. (n.d.).
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • PubMed. (n.d.).
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • [Source 24]. (n.d.). III Analytical Methods.
  • MedChemExpress. (n.d.).
  • Sigma-Aldrich. (n.d.). L -Leucine ethyl ester = 99.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • ACS Publications. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • Reddit. (2024, July 13).
  • PMC. (2023, December 20).
  • SciELO. (2008, January 28).
  • Chemistry LibreTexts. (2023, January 22).
  • SciELO. (2008, January 28). Article.

Sources

Troubleshooting

Removing impurities from Ethyl DL-leucinate hydrochloride recrystallization

Topic: Removing Impurities via Recrystallization Document ID: TS-ELH-004 | Status: Active | Audience: R&D, Process Chemistry Introduction: The Purity Paradox Ethyl DL-leucinate hydrochloride is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities via Recrystallization

Document ID: TS-ELH-004 | Status: Active | Audience: R&D, Process Chemistry

Introduction: The Purity Paradox

Ethyl DL-leucinate hydrochloride is a critical intermediate in peptide synthesis and pharmaceutical formulations. However, its synthesis (typically Fischer esterification) often leaves a "purity paradox": the very reagents used to create it (Ethanol, HCl) can induce its degradation (hydrolysis) if not removed correctly.

This guide moves beyond generic protocols. We treat the recrystallization of this compound as a kinetic control challenge —balancing the removal of unreacted leucine (insoluble) and hydrolysis byproducts (soluble) against the hygroscopic nature of the ester salt.

Module 1: The Impurity Fate Map

Before starting, you must visualize where your impurities are going. This diagram maps the physical separation logic of the protocol.

ImpurityFateMap Crude Crude Ethyl DL-Leucinate HCl (Contains: Ester-HCl, Free Leucine, H2O, Excess HCl) Step1 Step 1: Dissolve in Min. Hot Abs. Ethanol (60-70°C) Crude->Step1 Solvation Filter1 Step 2: Hot Filtration Step1->Filter1 Suspension Solid1 Solid Residue: Unreacted Leucine (Zwitterion) Inorganic Salts Filter1->Solid1 Retained (Insoluble) Filtrate1 Filtrate (Clear): Ester-HCl + Soluble Impurities Filter1->Filtrate1 Passed Step3 Step 3: Add Anti-Solvent (Diethyl Ether) Slow addition until turbid Filtrate1->Step3 Supersaturation Cryst Step 4: Cooling & Crystallization (4°C -> -20°C) Step3->Cryst Nucleation Filter2 Step 5: Cold Filtration Cryst->Filter2 Separation FinalSolid FINAL PRODUCT: Pure Ethyl DL-Leucinate HCl (White Needles) Filter2->FinalSolid Retained MotherLiq Mother Liquor: Dissolved HCl, H2O, Ethanol, Trace Hydrolysis Products Filter2->MotherLiq Discarded

Figure 1: Impurity Fate Map. Note that unreacted Leucine is removed immediately via hot filtration due to its poor solubility in ethanol compared to the ester hydrochloride.

Module 2: The "Golden Standard" Protocol

Objective: Isolate >98% pure Ethyl DL-leucinate HCl. Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

Prerequisites
  • Ethanol: Must be Absolute (anhydrous). Water content >1% promotes "oiling out" and hydrolysis [1].

  • Diethyl Ether: Anhydrous (dried over Na/Benzophenone or sieves).

  • Atmosphere: Minimize exposure to humid air; the salt is hygroscopic.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude Ethyl DL-leucinate HCl in a round-bottom flask.

    • Add boiling absolute ethanol dropwise with vigorous stirring.

    • Critical: Add only enough ethanol to dissolve the solid. If a small amount of white solid remains undissolved after 5 minutes of boiling, STOP . This is likely unreacted Leucine (impurity).

  • Purification (Hot Filtration):

    • While keeping the solution near boiling, filter it through a pre-warmed glass sintered funnel or fluted filter paper.

    • Why? This removes the unreacted Leucine (zwitterion) and inorganic salts which are insoluble in ethanol [2].

  • Precipitation (The Anti-Solvent Shock):

    • Allow the filtrate to cool slightly (to ~40°C).

    • Add Anhydrous Diethyl Ether slowly.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Ethanol to clear the cloudiness (bringing it back to the edge of saturation).

  • Crystallization (Thermodynamic Control):

    • Cover the flask (parafilm/stopper) to prevent moisture ingress.

    • Let stand at room temperature for 30 minutes, then move to 4°C (fridge) for 2 hours, and finally -20°C (freezer) overnight.

    • Result: White, needle-like crystals should form.[1]

  • Isolation:

    • Filter cold. Wash the crystals rapidly with cold Ether/Ethanol (4:1 mix).

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove HCl traces.

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes.

Ticket #1: "My product turned into a sticky oil instead of crystals."

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation). Root Cause:

  • Water: The solvent contained moisture, or the crude product was wet.

  • Too Fast: You added the anti-solvent (Ether) too quickly, causing the solute to crash out as an amorphous oil rather than organizing into a crystal lattice. Corrective Action:

  • Re-dissolve: Add a small amount of Ethanol to redissolve the oil.

  • Seed: Add a "seed crystal" of pure Ethyl DL-leucinate HCl (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Down: Add the ether vapor-phase (place a small vial of ether inside the closed flask) to allow slow diffusion.

Ticket #2: "The melting point is only 108°C. Is it impure?"

Diagnosis: False Alarm (Stereochemistry Confusion). Analysis:

  • Researchers often confuse the L-enantiomer with the DL-racemate .

  • Ethyl L-leucinate HCl melts at ~134-138°C [3].[1][2]

  • Ethyl DL-leucinate HCl melts at ~106-110°C [4].[3][4] Verdict: If your MP is 108°C, your product is likely pure . If it is <100°C, it is wet or hydrolyzed.

Ticket #3: "My yield is very low (<40%)."

Diagnosis: Solubility Loss. Root Cause:

  • Too much Ethanol: The compound is highly soluble in ethanol. If you used excess solvent, the salt remains in the mother liquor even at -20°C. Corrective Action:

  • Rotary evaporate the mother liquor to 1/3rd volume.

  • Add more Ether and re-cool to harvest a "second crop." (Note: Second crops are usually less pure).

Module 4: Technical Specifications
ParameterSpecificationNotes
Compound Ethyl DL-leucinate HydrochlorideRacemic mixture
CAS Number 23420-04-4 (DL-form)Distinct from L-form (2743-40-0)
Melting Point 106 – 110 °C Significantly lower than L-form (134°C)
Solubility High: Ethanol, Methanol, WaterLow: Ether, Hexane, AcetoneHygroscopic
Storage -20°C, DesiccatedHydrolyzes to Leucine if wet
TLC Visualization Ninhydrin StainPurple spot (Rf > Free Leucine)
References
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on amino acid ester stability and hydrolysis risks).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Thermo Fisher Scientific. (n.d.). L-Leucine ethyl ester hydrochloride, 97% Specification Sheet. Retrieved from (Source for L-form melting point data).

  • ECHEMI. (n.d.). Leucine, ethyl ester, hydrochloride (1:[4][5][6]1) Basic Attributes. Retrieved from (Source for DL-form melting point data).

  • Org. Synth. (1963). Esterification of Amino Acids. Organic Syntheses, Coll. Vol. 4, p.426.

Sources

Optimization

Optimal storage conditions for hygroscopic Ethyl DL-leucinate HCl

Welcome to the Technical Support Center for Ethyl DL-leucinate HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl DL-leucinate HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this hygroscopic compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl DL-leucinate HCl and why is its proper storage critical?

Ethyl DL-leucinate hydrochloride is the ethyl ester of the amino acid DL-leucine, provided as a hydrochloride salt. It is a white, crystalline powder soluble in water.[1][2][3][4] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1][5][6][7] Improper storage can lead to physical and chemical changes, compromising the compound's integrity.[5][6]

Absorption of moisture can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[5][6][8] More critically, the presence of water can initiate chemical degradation, such as hydrolysis of the ester bond.[9] This chemical instability can lead to the formation of impurities, altering the compound's purity and potentially impacting experimental outcomes.[10][11] Therefore, maintaining a dry environment is paramount to preserving the quality and shelf-life of Ethyl DL-leucinate HCl.

Q2: What are the ideal storage conditions for Ethyl DL-leucinate HCl?

To maintain the stability and integrity of Ethyl DL-leucinate HCl, it is crucial to adhere to the following storage conditions. These recommendations are based on manufacturer safety data sheets and best practices for handling hygroscopic materials.

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)[12]Lower temperatures slow down potential degradation reactions. Some sources suggest storage at +4°C.[10]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[1][7]Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, airtight container[5][6][8]Prevents the ingress of moisture from the surrounding air.
Environment Dry, well-ventilated area, protected from moisture[1][7][13]A controlled environment with low relative humidity is essential.[14]
Light Protect from light[12]While not always specified, protecting from light is a general best practice for chemical storage to prevent photochemical degradation.[14]
Q3: My Ethyl DL-leucinate HCl has clumped. Can I still use it?

Clumping is a primary indicator that the compound has absorbed moisture.[5][6] While you can sometimes break up clumps with a spatula, it's important to understand that the material's properties may have already been altered.[5] The absorbed water may have initiated hydrolysis, leading to the formation of DL-leucine and ethanol.

Recommendation: If the integrity of your experiment depends on high purity, it is strongly advised to use a fresh, unopened container of the reagent. If this is not possible, you may consider drying the material under a high vacuum.[15][16] However, be aware that removing all absorbed water without causing further degradation can be challenging.[16] It is recommended to re-analyze the dried material for purity before use.

Q4: What are the primary degradation pathways for Ethyl DL-leucinate HCl?

The most probable degradation pathway for Ethyl DL-leucinate HCl in the presence of moisture is hydrolysis . The ester functional group is susceptible to cleavage when it reacts with water, breaking down into DL-leucine and ethanol.[9] This reaction can be catalyzed by both acidic and basic conditions.[9]

Another potential degradation pathway, though less common for this specific molecule under proper storage, is oxidation . While the leucine side chain is relatively stable, extreme conditions or the presence of oxidizing impurities could lead to oxidative degradation.[11]

The hydrochloride salt itself is generally stable but underscores the importance of avoiding contact with strong bases, which would neutralize the salt and could affect the compound's stability and solubility.

The catabolism of leucine in biological systems involves a series of enzymatic reactions, including transamination and oxidative decarboxylation, ultimately leading to acetyl-CoA and acetoacetate.[17] While not a storage concern, this highlights the molecule's inherent chemical reactivity.

Q5: What are the best practices for handling and weighing Ethyl DL-leucinate HCl?

Due to its hygroscopic nature, minimizing exposure to atmospheric moisture during handling is critical.[5][6]

Recommended Weighing Procedure:

  • Work Quickly: Have all necessary equipment ready to minimize the time the container is open.[5]

  • Inert Atmosphere: For highly sensitive experiments, weighing should be performed inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[18][19][20]

  • Direct Weighing: If a glove box is unavailable, weigh the compound directly into a pre-weighed, dry reaction vessel that can be quickly sealed.[18]

  • Small Aliquots: If you need to use the compound frequently, consider aliquoting the bulk material into smaller, tightly sealed vials under an inert atmosphere. This limits the exposure of the entire stock to moisture during each use.[19]

  • Seal Tightly and Promptly: Immediately and securely reseal the container after dispensing the required amount.[5][6]

Troubleshooting Guide

This section addresses common problems encountered when working with Ethyl DL-leucinate HCl and provides systematic solutions.

Problem: Inconsistent experimental results or poor reaction yields.

Possible Cause 1: Degradation of Ethyl DL-leucinate HCl due to improper storage.

  • Troubleshooting Steps:

    • Review your storage conditions against the recommendations in the table above.

    • Visually inspect the reagent for signs of moisture absorption (clumping, stickiness, or a "wet" appearance).[6]

    • If degradation is suspected, obtain a new, unopened container of the reagent and repeat the experiment.

    • For confirmation, you can analyze a sample of the suspected degraded material using techniques like NMR or LC-MS to identify impurities such as DL-leucine.

Possible Cause 2: Inaccurate weighing due to moisture absorption.

  • Troubleshooting Steps:

    • Review your weighing procedure. Are you minimizing exposure to air?

    • Implement the recommended handling practices, such as using a glove box or weighing directly into the reaction vessel.[18]

    • Consider preparing a stock solution in an appropriate anhydrous solvent and dosing volumetrically for more accurate additions in subsequent experiments.

Problem: The compound "melts" or becomes sticky on the weigh boat.

This is a clear sign of deliquescence, where the compound absorbs so much moisture from the air that it dissolves.[8]

  • Troubleshooting Steps:

    • Immediate Action: Discard the "melted" portion as its weight and purity are compromised.

    • Improve Technique: This issue is almost always due to prolonged exposure to a humid environment. The weighing process must be done much more quickly.[5]

    • Use a Controlled Environment: If the ambient humidity is high, using a glove box is the most reliable solution.[19]

    • Alternative Weighing Method: Weigh the compound in a sealed vial. Tare the vial, add the compound quickly, and seal it. The difference in weight will be the amount of compound. You can then dissolve the compound directly in the vial by adding a solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with Ethyl DL-leucinate HCl.

G start Problem Encountered (e.g., Inconsistent Results, Clumping) check_storage Review Storage Conditions (Temp, Atmosphere, Container) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok visual_inspection Visually Inspect Reagent (Clumping, 'Wet' Appearance) handling_review Review Handling & Weighing Procedure visual_inspection->handling_review No Clumping use_new Use New, Unopened Reagent visual_inspection->use_new Clumping Observed storage_ok->visual_inspection Yes implement_best_practice Implement Best Practices (Glove Box, Quick Weighing) storage_ok->implement_best_practice No, Correct Storage handling_review->implement_best_practice re_analyze Optional: Re-analyze Old Reagent (NMR, LC-MS) use_new->re_analyze success Problem Resolved use_new->success implement_best_practice->success

Caption: Troubleshooting workflow for Ethyl DL-leucinate HCl.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, May 9). SAFETY DATA SHEET: L-Leucine ethyl ester hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from [Link]

  • Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • European Medicines Agency. (2022, December 8). Guideline on declaration of storage conditions: a) in the product information of pharmaceutical veterinary medicinal products. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 118, 1-19.
  • [Source for general properties, no specific author/title]. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The leucine degradation pathway and examples of bacterial degradation... [diagram]. Retrieved from [Link]

  • PubChem. (n.d.). L-leucine degradation I. Retrieved from [Link]

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2015, February 12). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Retrieved from [Link]

Sources

Troubleshooting

Minimizing racemization during Ethyl DL-leucinate hydrochloride coupling

This Technical Support Guide is designed to address the specific challenges of coupling Ethyl Leucinate Hydrochloride while maintaining stereochemical integrity. Topic: Minimizing Racemization during Ethyl Leucinate Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific challenges of coupling Ethyl Leucinate Hydrochloride while maintaining stereochemical integrity.

Topic: Minimizing Racemization during Ethyl Leucinate Hydrochloride Coupling Ticket ID: #Racemization-Leu-OEt Status: Resolved / Guide Available

⚠️ Critical Initial Diagnostic: The "DL" vs. "L" Distinction

Before proceeding, please verify your starting material label.

  • If your bottle says "Ethyl DL-leucinate": You are starting with a racemic mixture (50% L-isomer, 50% D-isomer). "Minimizing racemization" is chemically impossible here because the material is already fully racemized. You cannot separate these isomers via standard coupling conditions; you would need chiral resolution.

  • If your bottle says "Ethyl L-leucinate" (or D-leucinate): This guide is critical for you. The "hydrochloride" (HCl) salt form presents a specific high-risk moment for racemization during the neutralization step.

Module 1: The Mechanism of Failure (Why it happens)

Racemization in amino acid esters—specifically when starting as hydrochloride salts—is often self-inflicted during the neutralization step .

The "Neutralization Trap"

To couple Ethyl L-leucinate HCl, you must remove the HCl to free the amine (


). However, the ethyl ester group is electron-withdrawing, which increases the acidity of the 

-proton.
  • The Trigger: You add a tertiary base (e.g., TEA, DIPEA) to neutralize the HCl.

  • The Risk: If the base is too strong or present in excess, it abstracts the acidic

    
    -proton.
    
  • The Result: Formation of a planar enolate intermediate. When this re-protonates, it does so randomly from either side, destroying your chirality (creating the DL form).

Caption: The base-catalyzed enolization pathway. Excess base attacks the alpha-proton (made acidic by the ester group), leading to irreversible loss of chirality.

Module 2: Reagent Selection & Strategy

To prevent the pathway above, you must alter your reagent system. The "Standard Protocol" (EDC/HOBt + DIPEA) is often insufficient for sensitive esters.

1. The Base: Shift to Collidine or NMM

Avoid Triethylamine (TEA) and Diisopropylethylamine (DIPEA) for the neutralization step if possible. They are strong enough to risk enolization.

  • Recommended: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1]

  • Why: These are weaker bases (

    
     ~7.4 for NMM vs ~10.7 for TEA). They are strong enough to neutralize the HCl salt (
    
    
    
    ~4.6) but too weak to rapidly deprotonate the
    
    
    -carbon.
2. The Additive: Oxyma Pure vs. HOBt

Replace HOBt with Oxyma Pure .[2]

  • Why: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive than the OBt ester but less prone to oxazolone formation (a secondary racemization route). It operates safely at lower pH levels.

Comparative Data: Racemization Suppression
Coupling SystemBase UsedRisk LevelNotes
EDC / HOBt TEA / DIPEAHigh Strong base + slow coupling = high racemization risk.
HATU DIPEAModerate Very fast coupling, but HATU requires basic pH, risking enolization.
DIC / Oxyma Collidine Lowest "Gold Standard" for stereochemical preservation.
DIC / Oxyma DIPEA (0.9 eq)Low Safe only if DIPEA is strictly limited to <1 equiv.
Module 3: Troubleshooting Guides (FAQs)

Q1: I must use DIPEA because I don't have Collidine. How do I save my reaction?

  • Answer: You must use a "Starvation Protocol." Do not add DIPEA to the bulk solution.

    • Protocol: Dissolve your Acid and Coupling Agent first. Add the Ethyl Leucinate HCl. Then, add the DIPEA dropwise at 0°C. Stop exactly when the pH reaches 6.5–7.0 (use wet pH paper). Never let the pH spike above 7.5.

Q2: My LC-MS shows a "doublet" peak with identical mass. Is this racemization?

  • Answer: Likely, yes. If you are coupling a chiral acid to L-Leucine ethyl ester, you have created diastereomers (L-L and D-L). These separate easily on standard C18 HPLC columns.

    • Diagnostic: If the peaks are 50:50 area, you have full racemization. If 95:5, you have partial epimerization.

Q3: Can I just use the free base of Ethyl Leucinate instead of the HCl salt?

  • Answer: Yes, this is safer.[2][3] You can perform a separate extraction:

    • Dissolve Ethyl Leu-HCl in water.

    • Add

      
       until basic.
      
    • Extract immediately with DCM.

    • Dry over

      
       and concentrate.
      
    • Warning: The free amine is unstable and can cyclize to a diketopiperazine (dimerize) or hydrolyze if stored. Use immediately.

Module 4: The "Safe-Coupling" Protocol

Objective: Couple Boc-Pro-OH (susceptible acid) to H-Leu-OEt·HCl (susceptible amine) with <1% racemization.

Reagents
  • Carboxylic Acid: 1.0 equiv[4]

  • Amine: Ethyl L-leucinate HCl (1.0 equiv)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Base: 2,4,6-Collidine (1.0 - 1.1 equiv) — Crucial: Only enough to neutralize the HCl.

  • Solvent: DMF or DCM (0.1 M concentration)

Workflow Diagram

Caption: Split-stream workflow ensures the amine is not exposed to base until the acid is ready to react.

Step-by-Step Methodology
  • Pre-activation (The Acid Side): In a clean vial, dissolve the Carboxylic Acid (1.0 mmol), Oxyma Pure (1.1 mmol), and DIC (1.1 mmol) in DMF (5 mL). Stir at 0°C for 5–10 minutes.

    • Why: This generates the active Oxyma ester before the amine arrives.

  • Neutralization (The Amine Side): In a separate vial, dissolve Ethyl L-leucinate HCl (1.0 mmol) in DMF (2 mL). Add 2,4,6-Collidine (1.0 mmol) and swirl.

    • Why: Collidine is weak; it neutralizes the HCl without stripping the

      
      -proton.
      
  • Combination: Add the Amine/Collidine solution dropwise to the Pre-activated Acid solution at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/LC-MS. Reaction is usually complete in 1–2 hours.[3][5]

References
  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009).[6][7][8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[6][7][8][9]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7][10] An efficient peptide coupling additive.[2][7][11] Journal of the American Chemical Society.[1]

  • Han, S. Y., & Kim, Y. A. (2004).[7] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

Sources

Optimization

Technical Support Center: Stability of Ethyl DL-leucinate Hydrochloride

[1] Executive Summary Ethyl DL-leucinate hydrochloride (CAS: 1906-24-7) is the ethyl ester of the amino acid leucine, supplied as a hydrochloride salt.[1][2] While the solid salt is stable under desiccant, aqueous stabil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl DL-leucinate hydrochloride (CAS: 1906-24-7) is the ethyl ester of the amino acid leucine, supplied as a hydrochloride salt.[1][2] While the solid salt is stable under desiccant, aqueous stability is the primary challenge for researchers.

This compound exhibits a "U-shaped" pH-stability profile.[1] It is relatively stable in acidic media (pH < 5) but undergoes rapid hydrolysis in neutral to alkaline buffers (pH > 7.0), converting back to Leucine and Ethanol.[1]

Key Takeaway: For experiments requiring physiological pH (7.4), prepare solutions immediately prior to use and maintain temperature at 4°C. Do not store stock solutions in PBS or TRIS.

Part 1: Critical Stability Factors (The "Why")

The Mechanism of Instability: Hydrolysis

The primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acid and base, but the base-catalyzed rate (


) is orders of magnitude faster  than the acid-catalyzed rate.[1]
  • The Inductive Effect: The protonated

    
    -amino group (
    
    
    
    ) exerts a strong electron-withdrawing inductive effect (-I).[1] This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions compared to simple aliphatic esters.
  • The

    
     Shift:  The 
    
    
    
    of the amino group in ethyl leucinate (~7.6) is significantly lower than in free leucine (~9.6).[1] At physiological pH (7.4), a substantial fraction of the molecules exist as the free base, which is less soluble and more prone to nucleophilic interactions.
Visualizing the Degradation Pathway

HydrolysisPathway Ester Ethyl DL-leucinate (Active Ester) Transition Tetrahedral Intermediate Ester->Transition + H₂O (Slow at pH 4) Water H₂O Water->Transition Leucine DL-Leucine (Degradant) Transition->Leucine Hydrolysis Ethanol Ethanol (Byproduct) Transition->Ethanol Base OH⁻ / High pH (Rapid Catalysis) Base->Transition

Figure 1: Hydrolysis pathway of Ethyl DL-leucinate. The reaction is irreversible under aqueous conditions and accelerates exponentially as pH rises above 6.0.

Part 2: Troubleshooting Guide

Scenario A: "My HPLC peak area is decreasing over time."
Possible CauseDiagnostic QuestionCorrective Action
Alkaline Hydrolysis Is your sample dissolved in PBS (pH 7.4) or TRIS?Critical: Lower pH to < 5.0 immediately. Use Acetate or Citrate buffers.[1] If pH 7.4 is required, analyze within 30 mins.
Temperature Is the autosampler at Room Temperature (25°C)?Hydrolysis rates double roughly every 10°C. Set autosampler to 4°C .[1]
Buffer Catalysis Are you using TRIS or Imidazole?These buffers are nucleophilic and can directly catalyze ester hydrolysis.[1] Switch to HEPES or MOPS if neutral pH is mandatory.[1]
Scenario B: "I see precipitation in my stock solution."
Possible CauseDiagnostic QuestionCorrective Action
Free Base Formation Did you neutralize the HCl salt with NaOH?The HCl salt is soluble. The free base (neutral amine) has lower solubility.[1] Keep the solution slightly acidic to maintain the ionic form.
Salting Out Is the buffer concentration > 100 mM?High ionic strength can reduce solubility.[1] Dilute the buffer or use water/methanol mixtures for stock solutions.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a high-concentration stock that remains stable for >24 hours.

  • Solvent: Use 0.01 M HCl (pH ~2.0) or anhydrous DMSO .[1]

    • Why? Acidic water inhibits base catalysis.[1] DMSO prevents hydrolysis entirely (until diluted into water).[1]

  • Concentration: Prepare at 10–50 mM.

  • Storage: Aliquot and freeze at -20°C.

    • Stability:[1][3][4][5][6] Stable for months in DMSO at -20°C. Stable for ~1 week in 0.01 M HCl at 4°C.

Protocol 2: HPLC Stability Assay

Objective: Quantify the ratio of Ester (Active) to Leucine (Degradant).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or equivalent), 3.5 µm, 4.6 x 100 mm.[1]

  • Detection: UV at 210 nm (Ester bond absorption) or ELSD/CAD if available.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 25°C (Column), 4°C (Autosampler) .

Validation Check:

  • Ethyl DL-leucinate: Elutes later (more hydrophobic due to ethyl group).[1]

  • DL-Leucine: Elutes near the void volume (very polar).[1]

  • Note: If using UV 210 nm, ensure your buffer is UV-transparent (avoid Acetate/Citrate in the mobile phase; Phosphate or TFA is preferred).[1]

Part 4: Decision Tree & Workflow

StabilityWorkflow Start Start: Experimental Design MediaCheck Is Physiological pH (7.4) Required? Start->MediaCheck PrepFresh Prepare Fresh (<15 min before use) MediaCheck->PrepFresh Yes AcidicCond Use Acidic Buffer (pH 4-5) (Acetate, Citrate) MediaCheck->AcidicCond No YesPhys Yes KeepCold Maintain on Ice / 4°C PrepFresh->KeepCold BufferSelect Use Non-Nucleophilic Buffers (HEPES, Phosphate) KeepCold->BufferSelect NoPhys No StableStore Stable for days at 4°C AcidicCond->StableStore

Figure 2: Decision tree for handling Ethyl DL-leucinate in aqueous media.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of Ethyl DL-leucinate? A: No. The high heat (121°C) and steam will cause complete hydrolysis of the ester bond, leaving you with a solution of Leucine and Ethanol. Sterilize by filtration using a 0.22 µm membrane (PES or PVDF).[1]

Q2: Why does the pH of my unbuffered solution drop over time? A: Hydrolysis generates Leucine (zwitterion) and Ethanol, but if you started with the HCl salt, the chloride ions remain. As the ester hydrolyzes, the buffering capacity of the amino group changes. Furthermore, if the ester hydrolyzes, the resulting carboxylic acid group on Leucine has a


 of ~2.3, which can alter the pH equilibrium in weak buffers.

Q3: Is the D-isomer more stable than the L-isomer? A: Chemically, D- and L-enantiomers (and the DL-racemate) have identical hydrolysis kinetics in achiral environments (standard buffers).[1] However, if you are using biological media (serum, cell lysate), enzymatic hydrolysis (by esterases) will be stereoselective, typically degrading the L-isomer much faster than the D-isomer.[1]

References

  • Wolfenden, R. (1963).[1] The basic hydrolysis of amino acid esters.[7] Journal of the Chemical Society, 1963, 533-537.[1] [1]

  • Agilent Technologies. (2022).[1] Analysis of Amino Acids by HPLC: Methods and Protocols. Agilent Application Notes.

  • Hansen, T., et al. (2005).[1] Chemical stability of amino acid esters. International Journal of Pharmaceutics, 298(1), 133-142.[1] (General reference for amino acid ester kinetics).

  • Williams, R. (2022).[1] pKa Data for Amino Acids and Derivatives. Organic Chemistry Data.

Sources

Troubleshooting

Overcoming solubility issues of Ethyl DL-leucinate HCl in non-polar solvents

Root Cause Analysis: The Solubility Paradox User Query: "I am trying to dissolve Ethyl DL-leucinate HCl in hexane/toluene for a reaction, but it remains a solid suspension. Why won't it dissolve?" Technical Explanation:...

Author: BenchChem Technical Support Team. Date: February 2026

Root Cause Analysis: The Solubility Paradox

User Query: "I am trying to dissolve Ethyl DL-leucinate HCl in hexane/toluene for a reaction, but it remains a solid suspension. Why won't it dissolve?"

Technical Explanation: The insolubility is thermodynamic, not kinetic. Ethyl DL-leucinate Hydrochloride is an ionic salt (


).
  • Lattice Energy: The electrostatic attraction between the ammonium cation and the chloride anion within the crystal lattice is extremely strong.

  • Solvation Energy: Non-polar solvents (Hexane, Toluene, Diethyl ether) have low dielectric constants (

    
    ) and lack the dipole moment required to stabilize the separated ions.
    
  • The Mismatch: The energy released by solvation in a non-polar medium is insufficient to overcome the lattice energy of the salt.

Protocol A: Free-Basing (The Gold Standard)

Objective: Convert the ionic salt into its neutral, lipophilic "Free Base" oil (


).
Applicability:  Use this when your downstream reaction tolerates a free amine or requires a homogeneous organic phase.
Workflow Diagram

The following decision tree outlines the Free-Basing process.

FreeBasingProtocol Start Start: Ethyl DL-leucinate HCl (Solid Salt) SolventChoice Choose Partition System: Water + DCM (Recommended) or Water + EtOAc Start->SolventChoice Neutralization Add Base: Sat. NaHCO3 or 10% Na2CO3 (pH > 9) SolventChoice->Neutralization Dissolve Separation Separate Phases: Discard Aqueous (Top) Keep Organic (Bottom for DCM) Neutralization->Separation Partition Drying Dry Organic Layer: MgSO4 or Na2SO4 Separation->Drying Evaporation Evaporate Solvent (Low Temp < 40°C) Drying->Evaporation Result Result: Ethyl DL-leucinate (Colorless Oil) Soluble in Hexane/Toluene Evaporation->Result

Caption: Step-by-step workflow for converting the hydrochloride salt to the organic-soluble free base.

Detailed Methodology
  • Dissolution: Dissolve 10 g of Ethyl DL-leucinate HCl in 50 mL of distilled water.

  • Biphasic Setup: Add 50 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ) with vigorous stirring until the aqueous layer pH reaches ~9-10.
    • Note:

      
       gas will evolve. Vent frequently.
      
  • Extraction: Separate the layers. Extract the aqueous layer once more with 20 mL solvent.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 15 minutes. Filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap).

    • CRITICAL WARNING: Do not heat above 40°C. See "Stability Alert" below.

  • Result: You now have the free base oil, which is fully miscible with hexane, toluene, and ether.

Protocol B: Cosolvent Engineering

Objective: Maintain the HCl salt form while achieving partial solubility or a homogenous reaction medium. Applicability: Use when the free amine is unstable or the reaction requires acidic conditions.

Theory: Use a "bridge solvent" that is miscible with both the non-polar solvent and the ionic salt.

Solvent Compatibility Table
Solvent A (Non-Polar Target)Recommended Cosolvent (Bridge)Ratio (A:Bridge)Solubility Outcome
Hexane Tetrahydrofuran (THF)70:30Partial / Fine Suspension
Toluene Ethanol (EtOH)90:10Soluble (Hot)
Diethyl Ether Methanol (MeOH)80:20Soluble
DCM None needed100:0Soluble (DCM is moderately polar)

Protocol:

  • Dissolve the Ethyl DL-leucinate HCl in the minimum volume of the Bridge Solvent (e.g., warm ethanol).

  • Slowly add the Non-Polar Solvent (e.g., toluene) with rapid stirring.

  • If precipitation occurs, heat gently to redissolve or add more bridge solvent.

Protocol C: Phase Transfer Catalysis (PTC)

Objective: React the salt in a non-polar solvent without pre-neutralization. Applicability: Ideal for alkylation or acylation reactions in biphasic systems (Solid/Liquid or Liquid/Liquid).

Mechanism Diagram

This diagram illustrates how a quaternary ammonium salt transports the leucinate anion into the organic phase.

PTC_Mechanism cluster_aqueous Solid/Aqueous Phase cluster_organic Organic Phase (Toluene/Hexane) Salt Leu-OEt·HCl (Solid) Deprotonation Deprotonation Salt->Deprotonation Base Base (K2CO3) Base->Deprotonation IonPair [Q+ Leu-OEt-] (Lipophilic Pair) Deprotonation->IonPair Interface Transfer (via Q+) Q_Salt Q+Cl- (Catalyst) Q_Salt->IonPair Complexation Product Product IonPair->Product Reaction Product->Q_Salt Regeneration

Caption: PTC mechanism showing the transport of the amino ester anion into the organic phase by a catalyst (Q+).

Protocol:

  • Suspend Ethyl DL-leucinate HCl in Toluene.

  • Add solid anhydrous

    
     (2-3 equivalents).
    
  • Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Reflux. The catalyst will shuttle the deprotonated amine into the toluene layer for reaction.

Stability Alert & Troubleshooting (FAQs)

Critical Stability Warning: DKP Formation

Issue: Ethyl leucinate free base is unstable upon storage. Mechanism: Two molecules of the amino ester cyclize to form Diketopiperazine (DKP) (specifically cyclo-leucyl-leucine), releasing ethanol. Prevention:

  • NEVER store the free base. Prepare it immediately before use.

  • Avoid Heat: Do not distill the free base at high temperatures.

  • Storage: If necessary, store as the HCl salt (indefinitely stable) and free-base only the required amount.

FAQ

Q1: My product "oiled out" during the free-basing workup. What happened? A: Ethyl leucinate free base is an oil.[1] This is normal. If you expected a solid, you might be looking for the DKP byproduct (which is a solid). Verify structure via NMR or TLC.

Q2: Can I use Triethylamine (TEA) instead of washing with water? A: Yes. If you add 1.05 eq of TEA to the suspension in DCM, the Ethyl DL-leucinate HCl will dissolve as the TEA takes the HCl to form TEA·HCl. However, TEA·HCl is soluble in DCM and may contaminate your product. An aqueous wash is cleaner.

Q3: I used Protocol A, but the yield is low. A: Check your aqueous layer pH. If pH < 9, the amine is still protonated and remains in the water. Also, avoid prolonged contact with strong base to prevent hydrolysis of the ester moiety (Ethyl ester


 Carboxylic acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92906, Leucine ethyl ester hydrochloride. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral bands of Ethyl DL-leucinate hydrochloride

Topic: FTIR Spectral Analysis of Ethyl DL-Leucinate Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of Ethyl DL-Leucinate Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of Ethyl DL-leucinate hydrochloride (CAS: 3549-10-8 / 2743-40-0 for L-isomer analog), a critical intermediate in peptide synthesis and prodrug formulation. Unlike generic spectral lists, this guide focuses on the comparative structural diagnosis , distinguishing the target compound from its parent amino acid (Leucine) and its free base form.

The primary utility of FTIR in this context is the validation of two chemical transformations: esterification (appearance of ester carbonyl) and hydrochloride salt formation (protonation of the amine).

Chemical Context & Structural Basis

To interpret the spectrum accurately, one must understand the vibrational modes dictated by the molecule's specific state.

  • Parent Molecule (Leucine): Exists as a zwitterion in the solid state (

    
     and 
    
    
    
    ). It lacks a true carbonyl (
    
    
    ) stretch, showing instead asymmetric carboxylate stretching (~1580 cm⁻¹).
  • Target Molecule (Ethyl DL-leucinate HCl):

    • Esterification: The carboxylate is converted to an ethyl ester (

      
      ), restoring the true carbonyl bond (
      
      
      
      ), which absorbs at a much higher frequency (~1730–1750 cm⁻¹).
    • Salt Formation: The amine remains protonated (

      
      ), resulting in broad, complex absorption in the high-frequency region due to hydrogen bonding with the chloride counter-ion.
      

Experimental Protocol: Self-Validating Acquisition

Sample Preparation
  • Preferred Method: KBr Pellet (Transmission)

    • Rationale: Amino acid salts are often crystalline and hygroscopic. KBr pellets protect the sample from atmospheric moisture better than ATR during long scans and provide superior resolution for the Ammonium (

      
      ) Fermi resonance bands.
      
    • Protocol: Mix 1–2 mg of Ethyl DL-leucinate HCl with ~200 mg of dry, spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering. Press at 8–10 tons for 2 minutes.

  • Alternative: Diamond ATR

    • Rationale: High throughput. Ensure the crystal is clean; residues from previous amine samples can cause ghost peaks in the 3300 cm⁻¹ region.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for solid-state identification).

  • Scans: 32–64 scans (To resolve weak overtone bands in the 2000–2500 cm⁻¹ region).

  • Apodization: Boxcar or Strong Norton-Beer.

Comparative Spectral Analysis

The following table contrasts the target molecule with its parent (Leucine) to highlight the diagnostic shifts required for quality control (QC).

Table 1: Diagnostic FTIR Bands of Ethyl DL-leucinate HCl vs. Leucine
Functional GroupMode of VibrationLeucine (Parent) (Zwitterion)Ethyl DL-leucinate HCl (Target)Diagnostic Insight
Carbonyl

Stretch
Absent (Present as

~1580 cm⁻¹)
1730 – 1750 cm⁻¹ (Strong) Primary QC Check. The appearance of this sharp band confirms successful esterification.
Amine/Ammonium

Stretch
~3000 – 3100 cm⁻¹ (Broad,

)
2800 – 3200 cm⁻¹ (Very Broad) Overlaps with C-H stretches. The "Amine Salt" band often shows multiple sub-maxima due to H-bonding with

.
Amine Salt Combination / OvertoneAbsent~2000 – 2200 cm⁻¹ (Weak) "Amine Salt Band." Diagnostic for hydrochloride salts of primary amines.
Carboxylate / Ester

Stretch
~1400 cm⁻¹ (Sym.

)
1150 – 1250 cm⁻¹ (Strong) The "Ester Ether" bond. Confirms the linkage of the ethyl group.
Ammonium

Bend (Scissoring)
~1510 – 1550 cm⁻¹1580 – 1610 cm⁻¹ Shifts slightly higher in the ester salt compared to the zwitterion.
Alkyl Chain

Stretch
2900 – 2960 cm⁻¹2900 – 2980 cm⁻¹ Includes new contributions from the ethyl (

) group.

Deep Dive: The "Fingerprint" of Success

The Carbonyl Shift (1580 1740 cm⁻¹)

In drug development, monitoring the esterification of amino acids is critical.

  • Failure Mode: If you observe a strong peak at 1740 cm⁻¹ but also retain a significant shoulder or peak at 1580 cm⁻¹, your reaction is incomplete (residual unreacted Leucine).

  • Success Criteria: The 1580 cm⁻¹ carboxylate band should effectively vanish, replaced by the ester carbonyl at 1740 cm⁻¹ and the ammonium deformation band near 1600 cm⁻¹.

The Hydrochloride Signature

Free base amino esters (e.g., Ethyl Leucinate) are oils or low-melting solids with a distinct doublet


 stretch at 3300–3400 cm⁻¹.
  • The HCl Effect: The conversion to the hydrochloride salt collapses this doublet into the massive, broad absorption centered around 3000 cm⁻¹. If you see sharp peaks at ~3350 cm⁻¹, your salt formation is incomplete (presence of free base).

Workflow Visualization

The following diagram illustrates the synthesis and characterization logic, highlighting where FTIR serves as the "Gatekeeper" decision point.

G Leucine Start: L-Leucine (Zwitterion Solid) Reaction Reaction: Ethanol + HCl (g) Leucine->Reaction Reflux Crude Crude Product (Mixture) Reaction->Crude Evaporation FTIR_Check FTIR Analysis (Decision Gate) Crude->FTIR_Check Sample Prep (KBr) Pass PASS: Product Confirmed Band @ 1740 cm⁻¹ (Strong) Band @ 1580 cm⁻¹ (Weak/Absent) FTIR_Check->Pass Spectra Matches Target Fail_Unreacted FAIL: Incomplete Esterification Band @ 1580 cm⁻¹ (Strong) Band @ 1740 cm⁻¹ (Weak) FTIR_Check->Fail_Unreacted Carboxylate Persists Fail_Salt FAIL: Free Base Present Sharp Doublet @ 3300-3400 cm⁻¹ FTIR_Check->Fail_Salt Amine Doublet Visible

Caption: Logical workflow for validating Ethyl DL-leucinate HCl synthesis using FTIR spectral checkpoints.

References

  • NIST Mass Spectrometry Data Center. "Leucine." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general amino acid ester assignments).
  • National Institutes of Health (NIH). "L-Leucine ethyl ester hydrochloride." PubChem Compound Summary. [Link]

Sources

Comparative

Chromatographic Profiling of Ethyl DL-Leucinate HCl: A Comparative TLC Guide

Executive Summary This guide provides a technical framework for the Thin-Layer Chromatography (TLC) analysis of Ethyl DL-leucinate Hydrochloride , a critical intermediate in peptide synthesis and prodrug formulation. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the Thin-Layer Chromatography (TLC) analysis of Ethyl DL-leucinate Hydrochloride , a critical intermediate in peptide synthesis and prodrug formulation. Unlike standard amino acid analysis, the presence of the ethyl ester group and the hydrochloride counter-ion necessitates specific solvent systems to distinguish the product from its precursor, DL-Leucine .

Quick Reference: Expected Migration

Compound Polarity Profile Rf (BAW System)* Rf (CHCl₃/MeOH)*
DL-Leucine High (Zwitterionic) 0.55 – 0.60 < 0.10 (Baseline)

| Ethyl DL-leucinate HCl | Moderate (Cationic Ester) | 0.70 – 0.75 | 0.40 – 0.60 |

*Values are representative ranges on Silica Gel 60 F254. Exact Rf depends on humidity and chamber saturation.

Scientific Context & Separation Logic
The Challenge: Ester vs. Acid

In the synthesis of Ethyl DL-leucinate, the primary objective of TLC is to monitor the disappearance of the starting material (DL-Leucine).

  • DL-Leucine exists as a zwitterion at neutral pH. It has high affinity for the polar silica stationary phase due to strong hydrogen bonding and ionic interactions.

  • Ethyl DL-leucinate HCl has its carboxyl group masked by an ethyl chain. This removes the negative charge, significantly reducing polarity. Consequently, the ester interacts less with the silica and migrates further (higher Rf) in most solvent systems.

The HCl Salt Factor

The hydrochloride salt form renders the compound ionic (


). In highly non-polar solvents, the salt may "streak" or fail to migrate. Therefore, the mobile phase must possess sufficient polarity or ionic strength to solvate the salt, or a base (like ammonia) must be used to free the amine in situ.
Experimental Protocols
2.1 Materials
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Visualization: 0.2% Ninhydrin in Ethanol (w/v).

  • Sample Solvent: 10% Methanol in Dichloromethane (DCM) or pure Methanol (if solubility is an issue).

2.2 Mobile Phase Selection

Two distinct systems are recommended to cross-validate purity.

System A: The "Universal" Amino Acid System (BAW)

  • Composition: n-Butanol : Acetic Acid : Water (12 : 3 : 5 v/v/v) or (4 : 1 : 1).

  • Purpose: Best for confirming identity. The acidic nature ensures both the free amino acid and the ester migrate as protonated species.

  • Mechanism: Partition chromatography. The water content deactivates the silica slightly, allowing separation based on the hydrophobicity of the side chain (isobutyl) and the C-terminus.

System B: The "Ester Specific" System

  • Composition: Chloroform : Methanol (9 : 1 v/v).[1]

  • Purpose: Best for Purity Check .

  • Mechanism: Adsorption chromatography. In this relatively non-polar system, the free amino acid (Leucine) is too polar to move and stays at the baseline (Rf ~ 0). The Ethyl ester, being significantly more lipophilic, will migrate up the plate. If you see a spot at the baseline, your esterification is incomplete.

2.3 Step-by-Step Workflow

TLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution cluster_vis Phase 3: Visualization S1 Dissolve Sample (10mg/mL in MeOH) R1 Spot Plate (1 cm from bottom) S1->R1 S2 Prepare Chamber (Saturate 30 mins) R2 Develop (Stop at 1 cm from top) S2->R2 R1->R2 R3 Dry Plate (Remove Solvent) R2->R3 V1 Spray Ninhydrin R3->V1 V2 Heat (110°C) Until Purple Spots V1->V2 V3 Calculate Rf V2->V3

Caption: Standardized TLC workflow for amino acid ester analysis.

Comparative Data Analysis

The following data compares the migration behavior of the starting material versus the product.

Analyte System A: BAW (4:1:1) System B: CHCl₃/MeOH (9:1) Visualization (Ninhydrin)
DL-Leucine Rf 0.58 ± 0.05 Rf 0.00 - 0.05 Purple/Violet Spot
Ethyl DL-leucinate HCl Rf 0.72 ± 0.05 Rf 0.50 ± 0.10 Purple/Violet Spot
Separation (ΔRf) ~ 0.14 (Moderate)> 0.45 (Excellent)Indistinguishable by color

Interpretation:

  • In System A (BAW): Both compounds move.[2] The ester moves higher because the ethyl group adds hydrophobicity. This confirms the chemical nature of the side chain is intact.

  • In System B (CHCl₃/MeOH): This is the "Go/No-Go" decision system. If your product spot moves to Rf 0.5 but you still see a spot at the baseline (Rf 0.0), your reaction is incomplete (residual Leucine).

Molecular Interaction Diagram

Molecular_Interaction cluster_leucine DL-Leucine (Precursor) cluster_ester Ethyl DL-leucinate HCl (Product) Silica Stationary Phase (Silica) High Polarity (-OH groups) Leu Zwitterion Form (COO- / NH3+) Interact1 Strong Ionic/H-Bonding (Retained at Baseline) Leu->Interact1 Interact1->Silica Strong Adsorption Est Ester Form (COOEt / NH3+) Interact2 Weaker Interaction (Lipophilic Ethyl Group) Est->Interact2 Interact2->Silica Weak Adsorption

Caption: Differential interaction of Zwitterionic Leucine vs. Ethyl Ester on Silica.

Troubleshooting & Expert Insights

Issue: "The Ester spot is streaking."

  • Cause: The HCl salt is acidic. On neutral silica, the protonated amine (

    
    ) can interact strongly with silanol groups (
    
    
    
    ), causing "tailing."
  • Solution: Add 1% Ammonium Hydroxide (

    
    ) to the Methanol/Chloroform mobile phase. This neutralizes the salt in situ, allowing the free base ester to migrate as a tight, compact spot.
    

Issue: "I see a third spot."

  • Cause: Hydrolysis.[3][4] Ethyl esters are susceptible to hydrolysis if the plate is dried too slowly in humid air or if the solvent contains too much water.

  • Solution: Run the TLC immediately after spotting. Ensure solvents are anhydrous.

Issue: "Faint detection."

  • Cause: HCl salts sometimes react slower with Ninhydrin than free amines.

  • Solution: After spraying with Ninhydrin, heat the plate longer (up to 5-10 mins at 110°C). A drop of Pyridine added to the Ninhydrin spray can accelerate the reaction for salts.

References
  • Amrita University. (2011). Separation of Amino Acids by Thin Layer Chromatography. Virtual Lab. Available at:

  • Brenner, M., & Niederwieser, A. (1960). Thin-Layer Chromatography of Amino Acids. Experientia, 16, 378.
  • Chemistry LibreTexts. (2020). Thin Layer Chromatography (TLC) - Rf Values and Polarity. Available at:

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker Inc.
  • ResearchGate. (2016). Optimization of the TLC Separation of Amino Acids. Available at:

Sources

Validation

Technical Validation Guide: Optical Inactivity of Ethyl DL-Leucinate Hydrochloride

[1][2][3][4] Executive Summary & Scientific Context Ethyl DL-leucinate hydrochloride (CAS: 23420-04-4) is the racemic ethyl ester hydrochloride salt of leucine.[1][2][3][4] In drug development and peptide synthesis, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Scientific Context

Ethyl DL-leucinate hydrochloride (CAS: 23420-04-4) is the racemic ethyl ester hydrochloride salt of leucine.[1][2][3][4] In drug development and peptide synthesis, this compound often serves as a negative control for chiral separation assays or as a cost-effective starting material where stereochemistry is subsequently induced or irrelevant.[1][2][3][4]

The critical quality attribute (CQA) for this material is its optical inactivity .[1][2][3][4] Unlike its enantiopure counterpart, Ethyl L-leucinate HCl (which exhibits a specific rotation of approx. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), the DL-form must demonstrate a net rotation of zero (

).[2][3]

This guide provides a self-validating system to confirm the racemic nature of the product, distinguishing it from enantiomeric impurities using three orthogonal methods: Polarimetry (Macroscopic) , Melting Point (Thermodynamic) , and Chiral HPLC (Microscopic) .[1][2][3][4]

Comparative Analysis: Target vs. Alternative

To validate the DL-form, one must understand the properties of the pure L-form alternative.[1][2][3] The table below highlights the physical divergences expected during characterization.

FeatureEthyl DL-Leucinate HCl (Target)Ethyl L-Leucinate HCl (Reference)Scientific Rationale
Stereochemistry Racemic (50:50 mixture of R/S)Enantiopure (S-isomer)DL-form has equal opposing rotations; Net = 0.[1][2][3][4]
Specific Rotation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



to

(c=2, EtOH)
The primary differentiator.[2][3][4] Values depend heavily on solvent (EtOH vs H₂O).[1][2][3][4]
Melting Point 106 – 110 °C 134 – 136 °C Racemates often crystallize with different lattice energies (lower MP) compared to pure enantiomers.[1][2][3][4][5]
CAS Number 23420-04-42743-40-0Unique identifier for regulatory filing.[1][2][3][4]
Solubility High in Water/EthanolHigh in Water/EthanolSimilar solubility profiles; cannot be used for differentiation.[1][2][3][4]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: Do not rely solely on Certificate of Analysis (CoA) values. The melting point depression of the DL-form (approx. 25°C lower than the L-form) is a rapid, low-cost "first pass" validation before expensive chiral chromatography.[2][3][4]

Validation Workflow (Logic Map)

The following diagram outlines the decision tree for validating the material. It enforces a "stop-loss" mechanism—if the melting point or polarimetry fails, do not waste resources on HPLC.[1][2][3][4]

ValidationWorkflow Start Sample: Ethyl DL-Leucinate HCl Step1 Step 1: Thermodynamic Check (Melting Point) Start->Step1 Decision1 Range 106-110°C? Step1->Decision1 Fail1 REJECT: Suspect Pure Enantiomer or Impurity Decision1->Fail1 No (>130°C) Step2 Step 2: Macroscopic Optical Check (Polarimetry) Decision1->Step2 Yes Decision2 [α] = 0° ± 0.1°? Step2->Decision2 Fail2 REJECT: Optical Activity Detected (Enantiomeric Excess) Decision2->Fail2 No Step3 Step 3: Microscopic Validation (Chiral HPLC) Decision2->Step3 Yes Decision3 50:50 Peak Area Ratio? Step3->Decision3 Decision3->Fail2 No Pass VALIDATED Confirm Racemic Nature Decision3->Pass Yes

Figure 1: Sequential validation logic. Thermodynamic properties (MP) serve as the initial gatekeeper before optical verification.[1][2][4]

Experimental Protocols

Protocol A: Polarimetry (The "Zero" Standard)

This is the definitive test for optical inactivity.[1][2][4][5]

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1][2][4]

  • Solvent: Absolute Ethanol (USP/ACS Grade).[1][2][3][4] Note: Using water can shift the specific rotation of the reference L-standard slightly, but Ethanol is the standard for comparison against literature values.

  • Temperature:

    
    .
    

Procedure:

  • Blanking: Fill the 100 mm (1 dm) polarimeter tube with pure ethanol. Ensure no bubbles are present.[1][2][3][4] Zero the instrument.

  • Sample Prep: Weigh exactly ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     of Ethyl DL-leucinate HCl. Dissolve in Ethanol to a final volume of 
    
    
    
    (Concentration
    
    
    ).[2][3][4]
  • Measurement: Rinse the tube with the sample solution twice. Fill and measure.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/mL (0.02).[2][3][4]
  • Acceptance Criteria: Observed rotation

    
     must be within 
    
    
    
    to
    
    
    (essentially zero within instrument error).
Protocol B: Chiral HPLC (Enantiomeric Ratio)

Polarimetry shows the average rotation.[1][2][3][4][5] HPLC proves the material is a 50:50 mixture and not an achiral impurity.[1][2][4]

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec/Supelco).[1][2][3][4]

    • Why? Amino acid esters contain primary amines.[1][2][3][4] Crown ether (Crownpak) or Teicoplanin (Chirobiotic) phases complex specifically with ammonium ions, providing superior separation for underivatized amino acids compared to standard polysaccharide columns.[1][2][3][4]

  • Mobile Phase (Crownpak): Perchloric acid solution (pH 1.5 to 2.0).[1][2][3][4]

    • Caution: Perchloric acid is corrosive; ensure system compatibility.[1][2][3][4]

  • Detection: UV at 210 nm (Ester carbonyl absorption).[1][2][3][4]

  • Flow Rate: 0.5 mL/min.

  • Temperature: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Lower temperatures often improve chiral resolution).[2][3][4]
    

Expected Result: Two distinct peaks with baseline resolution (


). Integration of peak areas must yield a ratio between 49:51  and 51:49 .[2][3][4]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Rotation is non-zero (e.g., +2°) Contamination with L-isomer or incomplete racemization during synthesis.[1][2][3][4]Recrystallize. If synthesis involved esterification of DL-Leucine, check the starting material optical purity.[1][2][3][4]
Melting Point is High (~135°C) The sample is likely the pure L-enantiomer, not the racemate.[1][2][3][4]Reject batch. Verify labeling.
HPLC shows one peak 1. Sample is pure enantiomer.2.[1][2][3][4][6] Column lost chiral recognition.3. Wrong mobile phase pH.Inject a known mix of L- and D- forms (system suitability standard) to confirm column performance.
Sample is yellow/oily Free base degradation.The hydrochloride salt should be a white crystalline solid.[1][2][3] If oily, the HCl has been lost or the ester hydrolyzed.[1][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1).[1][2][3][4] (Data for L-form reference). [Link][1][2]

Sources

Comparative

Reference standards for Ethyl DL-leucinate hydrochloride quality control

Technical Comparative Guide: Quality Control Architectures for Ethyl DL-Leucinate Hydrochloride Introduction: The Racemic Utility & Stability Paradox In peptide synthesis and pharmaceutical intermediate development, Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Guide: Quality Control Architectures for Ethyl DL-Leucinate Hydrochloride

Introduction: The Racemic Utility & Stability Paradox

In peptide synthesis and pharmaceutical intermediate development, Ethyl DL-leucinate hydrochloride (CAS 19881-53-9) occupies a critical niche. Unlike its enantiopure counterpart (L-leucine ethyl ester), the DL-form is frequently employed as a cost-effective racemization marker, a standard for chiral resolution studies, and a bulk intermediate where stereochemistry is reset in subsequent steps.

However, a common misconception in the field is treating this simple ester salt as "shelf-stable" without qualification. Experience dictates that ester hydrolysis and cyclization into diketopiperazines (DKP) are persistent threats.[1] This guide delineates a rigorous Quality Control (QC) framework, moving beyond basic Certificate of Analysis (CoA) checks to a self-validating analytical architecture.

Part 1: The Reference Standard Landscape

To understand why we prioritize specific QC metrics, we must objectively compare Ethyl DL-leucinate HCl against its structural analogs. The choice of the Ethyl ester and the Hydrochloride salt is not arbitrary; it represents a balance between lipophilicity and kinetic stability.

Table 1: Comparative Stability and Physicochemical Profile

FeatureEthyl DL-Leucinate HCl (Target)Methyl DL-Leucinate HCl (Alternative A)Ethyl DL-Leucinate Free Base (Alternative B)
Hydrolytic Stability Moderate: Steric bulk of the ethyl group retards hydrolysis slightly better than methyl.Low: Methyl ester is more susceptible to rapid hydrolysis in humid conditions.[1]N/A: Rapidly degrades.[1]
Diketopiperazine (DKP) Risk Low (Solid State): Protonation of the amine prevents nucleophilic attack on the ester carbonyl.Low (Solid State): Similar protection, but faster cyclization if pH shifts neutral.[1]Critical: Free amine rapidly attacks ester carbonyl (inter- or intramolecularly) to form DKP.[1]
Lipophilicity (LogP) Higher: Better retention on C18 columns; easier to extract from aqueous workups.[1]Lower: Elutes earlier; harder to desalt.[1]High: Oil/Low-melting solid.[1]
Hygroscopicity Moderate: Requires desiccated storage.[1]High: Often deliquescent, complicating accurate weighing.[1]N/A: Oily liquid nature makes water uptake harder to track visually.[1]
Primary Application Peptide coupling, Chiral resolution standards.[1]Cost-sensitive bulk synthesis (where hydrolysis is less critical).[1]Immediate use only (cannot be stored).

Part 2: Critical Quality Attributes (CQAs) & Experimental Validation

As a Senior Scientist, I reject the "single method" approach. A purity number from a generic HPLC run is meaningless without orthogonal validation.[1] We employ a Triad Strategy : Separation (HPLC), Stoichiometry (Titration), and Stereochemistry (Chiral LC).

Protocol A: Reverse-Phase HPLC for Purity & Hydrolysis Monitoring

Rationale: We must separate the intact ester from its degradation product (Leucine) and synthesis byproducts (DKP).[1] Standard UV detection at 210 nm is sufficient, but the mobile phase pH is critical to prevent on-column hydrolysis.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1] Note: Low pH stabilizes the ester.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 210 nm.[1]

  • System Suitability (Self-Validating Step):

    • Inject a mixture of L-Leucine (Acid) and Ethyl DL-leucinate HCl.[1]

    • Requirement: Resolution (Rs) > 2.0. The Acid (polar) must elute near the void volume (tR ~2 min), while the Ester (hydrophobic) retains significantly longer (tR ~8-10 min). If they co-elute, your organic phase is too high, or the column has collapsed.

Protocol B: Chiral Purity (The "DL" Verification)

Rationale: For a DL-standard, the objective is to prove a ~50:50 racemic ratio. A significant deviation implies contamination with enantiopure material or preferential degradation.[1]

  • Column: Chiral Crown Ether (e.g., Crownpak CR-I) or Cyclodextrin-based.

  • Mobile Phase: Perchloric acid (pH 1.[1]5) / Methanol (90:10).[1]

  • Temperature: 10°C (Lower temperature improves chiral recognition).

  • Validation: The area ratio of the two enantiomer peaks must be between 48:52 and 52:48.

Protocol C: Potentiometric Titration (Chloride Content)

Rationale: HPLC tells you the organic purity, but not the salt stoichiometry. Excess HCl (hygroscopic) or free base (unstable) will not show on UV.[1]

  • Reagent: 0.1 N Silver Nitrate (AgNO3).[1]

  • Solvent: Water/Nitric Acid.[1]

  • Endpoint: Potentiometric (Silver electrode).[1]

  • Calculation:

    
    .[1]
    
  • Target: Theoretical Cl for C8H17NO2·HCl is ~18.1%.[1] Acceptable range: 17.8% – 18.4%.[1]

Part 3: The Validated Workflow (Visualization)

The following diagram illustrates the logical flow for releasing a batch of Ethyl DL-leucinate HCl. Note the "Hard Stop" at the visual inspection stage—yellowing indicates DKP formation.[1]

QC_Workflow RawSample Raw Sample: Ethyl DL-Leucinate HCl Visual Visual Inspection (White Crystalline Powder) RawSample->Visual Fail_Visual REJECT: Yellowing/Oily (DKP/Hydrolysis) Visual->Fail_Visual Fail Identity Identity Check (IR / H-NMR) Visual->Identity Pass Purity_HPLC Protocol A: RP-HPLC (Purity > 98.0%) Identity->Purity_HPLC Check_Hydrolysis Check: Leucine Content < 0.5%? Purity_HPLC->Check_Hydrolysis Check_Hydrolysis->Fail_Visual No (Hydrolyzed) Chiral_Check Protocol B: Chiral LC (Ratio 50:50 ± 2%) Check_Hydrolysis->Chiral_Check Yes Chiral_Check->Fail_Visual Fail (Not Racemic) Salt_Check Protocol C: Titration (Cl Content ~18.1%) Chiral_Check->Salt_Check Pass Salt_Check->Fail_Visual Fail (Stoichiometry Off) Release RELEASE BATCH Store Desiccated @ 4°C Salt_Check->Release Pass

Figure 1: Decision-tree logic for the quality assessment of Ethyl DL-leucinate hydrochloride, emphasizing the rejection of hydrolyzed or cyclized material.

Part 4: Stability & Handling Insights

The DKP Mechanism: The most insidious failure mode for amino acid esters is the formation of 2,5-diketopiperazines. In the case of Leucine ethyl ester, two molecules condense, releasing two moles of ethanol.

  • Trigger: This reaction is base-catalyzed.[1] If your "Hydrochloride" salt contains traces of free base (due to poor manufacturing or washing), DKP formation accelerates exponentially, especially if moisture is present to facilitate proton transfer.

  • Detection: DKP elutes distinctively on RP-HPLC (usually later than the free acid but earlier than the ester) and is often UV-silent or weak, making it easy to miss if you don't use a concentrated injection or ELSD.

Storage Protocol:

  • Temperature: Store at +2°C to +8°C.

  • Atmosphere: Argon blanket is preferred after opening.[1]

  • Container: Amber glass (protects from light-induced degradation, though less critical than moisture protection).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86606, Leucine ethyl ester.[1] Retrieved from [Link]

  • Agilent Technologies. Analysis of Amino Acids without Derivatization using HILIC and RP-HPLC.[1] Retrieved from [Link]

  • Capasso, S., et al. (1998). Kinetics and mechanism of the cyclization of L-leucine ethyl ester to diketopiperazine. Journal of Physical Organic Chemistry.[1] (Contextual grounding for DKP formation mechanism).

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.5.12: Water: Semi-Micro Determination (Karl Fischer).[1] (Standard reference for hygroscopicity checks).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl DL-leucinate hydrochloride

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural hurdles b...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural hurdles but integral components of responsible research. This guide provides a comprehensive, in-depth protocol for the safe disposal of Ethyl DL-leucinate hydrochloride, moving beyond simple checklists to explain the scientific rationale behind each recommended step. Our goal is to empower you, our fellow researchers, with the knowledge to manage this chemical safely, compliantly, and with confidence.

Hazard Identification and Risk Assessment: Understanding the Compound

Ethyl DL-leucinate hydrochloride is an ester derivative of the amino acid leucine. Before any disposal procedure can be planned, a thorough understanding of the compound's properties and associated hazards is essential. While not classified as an acutely hazardous substance, its chemical characteristics necessitate careful handling and a structured disposal plan.

Upon combustion or thermal decomposition, Ethyl DL-leucinate hydrochloride can release a variety of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2] Exposure to the compound as a solid powder may cause skin and eye irritation.[3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

For quick reference, the key characteristics of Ethyl DL-leucinate hydrochloride are summarized below.

PropertyDescriptionSource(s)
Physical State White, crystalline solid[1][2]
Odor Odorless[1][2]
Stability Stable under recommended storage conditions. It is hygroscopic, meaning it can absorb moisture from the air.[1][2]
Incompatibilities Strong oxidizing agents, Strong acids[1][2]
Hazardous Decomposition Thermal decomposition can produce CO, CO2, Nitrogen oxides (NOx), and Hydrogen chloride gas.[1][2]

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of all laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel, including requirements for training, hazard communication, and emergency action plans.[6][7]

The core principle of RCRA is that the waste generator—in this case, the laboratory—is responsible for determining if their waste is hazardous.[1][2] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][8] Ethyl DL-leucinate hydrochloride is not explicitly listed, so its classification depends on the characteristics of the specific waste stream you generate.

Core Disposal Protocol: Waste Characterization

The most critical step in any disposal plan is the correct characterization of the waste. It is a mistake to assume the disposal procedure for the pure compound applies to a solution or mixture. The following decision-making workflow, visualized in the diagram below, must be followed for every waste stream containing Ethyl DL-leucinate hydrochloride.

WasteCharacterization cluster_mixture Mixture Analysis cluster_pure Pure Compound Analysis start Waste Stream Containing Ethyl DL-leucinate hydrochloride is_mixture Is the waste a mixture with solvents or other chemicals? start->is_mixture pure Pure, Unused, or Contaminated with Inert Material Only is_mixture->pure No mixture Mixture with Other Chemicals is_mixture->mixture Yes pure_toxic Does available toxicological data (e.g., LD50) classify it as toxic under institutional guidelines? pure->pure_toxic ignitable Does the mixture have a flash point < 60°C (140°F)? (e.g., contains flammable solvents) mixture->ignitable corrosive Is the mixture's pH ≤ 2 or ≥ 12.5? (e.g., contains strong acids/bases) ignitable->corrosive No hazardous Waste is HAZARDOUS. Follow Hazardous Waste Protocol. ignitable->hazardous Yes reactive Is the mixture unstable, water-reactive, or capable of detonation? corrosive->reactive No corrosive->hazardous Yes toxic Does the mixture contain any EPA-listed toxic chemicals above regulatory limits? reactive->toxic No reactive->hazardous Yes toxic->hazardous Yes non_hazardous Waste is likely NON-HAZARDOUS. Confirm with EHS. toxic->non_hazardous No pure_toxic->hazardous Yes pure_toxic->non_hazardous No

Caption: Decision workflow for characterizing Ethyl DL-leucinate hydrochloride waste.

On-Site Waste Management & Segregation Protocol

Once characterized as hazardous, all waste containing Ethyl DL-leucinate hydrochloride must be accumulated properly prior to disposal. This is a critical phase for ensuring safety and compliance.

Step-by-Step Waste Accumulation Procedure:

  • Container Selection:

    • Choose a container made of a material compatible with your entire waste stream. For Ethyl DL-leucinate hydrochloride, high-density polyethylene (HDPE) or glass containers are appropriate.[9]

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, screw-top lid. Makeshift lids like foil or stoppers are unacceptable.[4][10]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[10]

    • Use your institution's official hazardous waste tag. If unavailable, label the container with the words "HAZARDOUS WASTE" and list all chemical constituents by their full name, including Ethyl DL-leucinate hydrochloride, and their approximate percentages.[11]

    • Keep a running log of additions to the container.

  • Storage and Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[4][11]

    • Crucially, store this waste away from incompatible materials, especially strong oxidizing agents and strong acids. [1][2] Use secondary containment (such as a plastic tub) to prevent spills from reaching drains and to segregate incompatibles.[4][10]

    • Keep the waste container closed at all times except when adding waste.[10]

  • Requesting Pickup:

    • Do not exceed your laboratory's hazardous waste storage limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[8]

    • Once the container is full (no more than 90% capacity to allow for expansion[9]) or you are discontinuing the process, submit a waste collection request to your institution's Environmental Health & Safety (EHS) or equivalent department.[8][10] Do not transport hazardous waste yourself.[8]

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is vital.[12]

Protocol for a Minor Spill (Small amount of solid, contained on a benchtop):

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.[13]

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific handling information.[13]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact).[13]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to avoid generating dust.[1][14]

    • Carefully sweep the material into a designated, sealable container.

  • Dispose: Label the container as "Spill Debris: Ethyl DL-leucinate hydrochloride" and manage it as hazardous waste.

  • Decontaminate: Wipe the spill area with soap and water.[14]

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

For a major spill (large quantity, airborne dust, or spill outside of a contained area), evacuate the area immediately, alert others, and contact your institution's emergency response team.[13]

Final Disposal Pathway: The Role of EHS

Under no circumstances should chemical waste, including Ethyl DL-leucinate hydrochloride, be disposed of down the drain or in the regular trash.[5][13] This is illegal and poses a significant threat to public health and the environment.[4]

The only acceptable disposal method is through your institution's EHS department or a licensed hazardous waste disposal contractor.[13][15] These certified professionals will transport the collected waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be managed in accordance with all federal and state regulations, typically via incineration or other approved treatment methods.[5][15]

By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safe and compliant disposal of Ethyl DL-leucinate hydrochloride, upholding your responsibility to protect yourself, your colleagues, and the environment.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Safety Data Sheet for LEUCINE USP (L). (n.d.).
  • Laboratory Environmental Sample Disposal Information Document. EPA. (n.d.).
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. (2024, July 15).
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem. (n.d.).
  • SAFETY DATA SHEET - L-Leucine ethyl ester hydrochloride. Fisher Scientific. (2011, May 9).
  • SAFETY DATA SHEET - L-Leucine ethyl ester hydrochloride. Thermo Fisher Scientific. (2011, May 9).
  • Hazardous Waste - Standards. Occupational Safety and Health Administration. (n.d.).
  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (n.d.).
  • HAZARDOUS CHEMICAL HANDLING PROCEDURES. Bowie State University. (n.d.).
  • SAFETY DATA SHEET - DL-LEUCINE. Sigma-Aldrich. (2025, September 15).
  • L-Leucine, ethyl ester, hydrochloride (1:1). PubChem. (n.d.).
  • Leucine, ethyl ester, hydrochloride (1:1) SDS. ECHEMI. (n.d.).
  • SAFETY DATA SHEET - L-leucine. Sigma-Aldrich. (2025, April 30).
  • Safety Data Sheet for Amino Acid Mixture (N6843) EUE. NEB. (2024, December 2).
  • SAFETY DATA SHEET - L-Leucine methyl ester hydrochloride. Thermo Fisher Scientific. (2025, September 14).
  • Hazardous Waste Disposal Guide. Northwestern University. (2015, September 15).

Sources

Handling

Personal protective equipment for handling Ethyl DL-leucinate hydrochloride

Topic: Role: Senior Application Scientist Executive Safety Summary: The "Hidden" Hydrolysis Hazard Immediate Action Required: Treat Ethyl DL-leucinate hydrochloride (CAS: 3848-96-6) as a Contact Irritant and Moisture-Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Safety Summary: The "Hidden" Hydrolysis Hazard

Immediate Action Required: Treat Ethyl DL-leucinate hydrochloride (CAS: 3848-96-6) as a Contact Irritant and Moisture-Sensitive Acid Precursor .

While often classified as a GHS Category 2 Irritant (Warning), the primary operational risk is frequently underestimated by junior researchers: Hydrolysis . As a hydrochloride salt of an amino acid ester, this compound is hygroscopic. Upon contact with environmental moisture—or worse, mucous membranes in the eyes or lungs—it can hydrolyze to release hydrochloric acid and ethanol, causing delayed but acute irritation that exceeds simple dust nuisance.

Core Hazard Statements (GHS/CLP):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[3]

The "Why" Behind the Protocol: Mechanistic Safety

To ensure safety, we must understand the chemical behavior driving the risk. We do not wear PPE just "because the SDS says so"; we wear it to break specific reaction pathways.

  • The Hygroscopic Vector: This salt avidly pulls water from the air. If you handle it with damp gloves or in high humidity without environmental controls, the powder becomes sticky, increasing the risk of transfer to sleeves and surfaces.

  • The Acidic Mechanism:

    
    
    When this dust hits the moisture in your eyes or nasal tract, the HCl dissociates immediately. This is why eye protection  and inhalation control  are non-negotiable, even if the solid seems benign.
    

PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this redundancy matrix to ensure zero-contact handling.

Protection ZonePrimary Barrier (Mandatory) Secondary/Contingency Technical Rationale
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)N95/P2 Particulate RespiratorEngineering controls are superior to masks. The hood prevents hygroscopic clumping caused by user breath moisture.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch minimum)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Dermal (Hand) Nitrile Gloves (Min. thickness: 5 mil / 0.12 mm)Double-gloving (Outer layer change every 30 mins)Latex is permeable to many organic solvents used in downstream processing. Nitrile offers superior resistance to acid salts.
Body Lab Coat (High-neck, snap closure)Chemical Apron (PVC/Neoprene)Cotton lab coats can trap dust; synthetic blends are preferred to minimize static attraction of the powder.

Operational Protocol: Self-Validating Workflow

This protocol includes "Checkpoints"—steps where the system validates itself before you proceed.

Phase A: Preparation & Weighing
  • Environmental Check: Verify Fume Hood flow monitor reads "Safe/Normal."

  • Static Control: Ethyl DL-leucinate hydrochloride is a fine crystalline powder prone to static charge.

    • Action: Use an anti-static gun or wipe on the spatula and weigh boat before opening the bottle.

    • Why: Prevents "jumping" of powder, which causes invisible contamination on the balance bench.

  • The "Dry" Breach: Open the container only inside the hood. Inspect the threads of the cap. If crusty white solid is present, wipe with a dry Kimwipe before dispensing to prevent grinding (aerosol generation) when re-closing.

Phase B: Solubilization (The Critical Moment)
  • Solvent Choice: Typically dissolved in water, ethanol, or DMSO.

  • Exothermic Check: Dissolution of HCl salts can be slightly exothermic.

    • Protocol: Add solvent to the powder slowly. Do not dump powder into solvent, which can cause splashing.

  • Vessel Management: Once in solution, the vapor pressure of the solvent dominates. If using volatile organics (e.g., DCM, Methanol), the risk profile shifts to the solvent's breakthrough time on your gloves.

Phase C: Decontamination
  • Immediate Wipe-down: Use a wet paper towel (water-dampened) to wipe the balance area immediately after weighing.

    • Mechanism:[4] Water solubilizes the salt instantly, preventing it from becoming airborne dust later.

  • Glove Removal: Use the "beak" method (pulling one glove off by the palm using the other gloved hand) to ensure the outside of the glove never touches skin.

Visualized Workflow: Decision Logic

The following diagram outlines the logical decision tree for handling this compound, ensuring no step is missed.

G Start START: Risk Assessment CheckState Check Physical State: Solid Powder vs. Solution Start->CheckState Solid SOLID HANDLING CheckState->Solid Powder Solution SOLUTION HANDLING CheckState->Solution Dissolved Static Apply Anti-Static Measures Solid->Static Weighing Weigh inside Fume Hood (NO Open Bench Work) Static->Weighing Spill CONTINGENCY: Spill? Weighing->Spill GloveCheck Verify Glove Compatibility with Solvent (e.g., DMSO/MeOH) Solution->GloveCheck GloveCheck->Spill Clean Dry Sweep -> Wet Wipe (Avoid Aerosol) Spill->Clean Yes Disposal DISPOSAL: Adjust pH -> Aqueous Waste Spill->Disposal No Clean->Disposal

Figure 1: Operational logic flow for handling Ethyl DL-leucinate hydrochloride, emphasizing the divergence between solid-state static risks and solution-state solvent risks.

Disposal Strategy: Chemical Stewardship

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: As an organic ammonium salt, it is generally combustible but not spontaneously flammable.

  • Pre-Treatment (Recommended):

    • If you have a pure solid to dispose of, dissolve it in a large volume of water.

    • Neutralize carefully with dilute Sodium Bicarbonate (

      
      ) until effervescence stops. This converts the acidic hydrochloride salt into the free base and neutral salt (
      
      
      
      ), reducing the hazard profile for the waste stream.
  • Stream Selection:

    • Aqueous Waste: If dissolved in water (pH 5–9).

    • Organic Waste: If dissolved in solvents (Methanol/DMSO). Do not mix with oxidizers (e.g., Nitric acid waste), as amino acid esters can form unstable N-nitroso compounds or undergo energetic oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]

    • Note: While this refers to the L-isomer, the physicochemical safety data (H-codes, pKa, hydrolysis)

Sources

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